B1579250 Cbz-2,3-Dimethy-D-Phenylalanine

Cbz-2,3-Dimethy-D-Phenylalanine

カタログ番号: B1579250
分子量: 327.44
注意: 研究専用です。人間または獣医用ではありません。
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説明

Cbz-2,3-Dimethy-D-Phenylalanine (CAS 1270295-85-6) is a protected, non-natural amino acid that serves as a sophisticated building block in organic synthesis and medicinal chemistry research. This compound features a D-phenylalanine backbone with methyl groups at the 2 and 3 positions of the aromatic ring, which introduces significant steric hindrance and can dramatically alter the electronic properties and conformational stability of the resulting molecules . The benzyloxycarbonyl (Cbz) group acts as a protective moiety for the amine functionality, facilitating its use in sequential synthetic strategies, particularly in peptide synthesis . Its primary research application is as a precursor in the development of C2-symmetric organocatalysts. These catalysts, often derived from diamines coupled with N,N-dimethylphenylalanine analogues, are investigated for their ability to induce asymmetry in fundamental carbon-carbon bond-forming reactions, such as Michael additions, albeit with modest enantioselectivity reported in some studies . Furthermore, the structural motif of dimethylated phenylalanine is of high value in peptide science. The incorporation of sterically hindered, artificial amino acids like this one into peptide chains is a established strategy to modulate peptide-receptor interactions, enhance metabolic stability, and improve binding affinity and selectivity for target proteins, such as opioid receptors . Available as a powder with high purity (>95%), this reagent is intended for research and development purposes only. All information provided is for research reference. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any human use.

特性

分子量

327.44

製品の起源

United States
Foundational & Exploratory

An In-Depth Technical Guide to Cbz-2,3-Dimethyl-D-Phenylalanine: A Sterically Hindered Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of Cbz-2,3-Dimethyl-D-Phenylalanine, a non-natural amino acid derivative of significant interest in pharmaceutical and medicinal chemistry. We will delve into its unique structural features, including the strategic implementation of a carbobenzyloxy (Cbz) protecting group, the implications of its D-enantiomeric configuration, and the influence of the sterically demanding 2,3-dimethyl substitution on the phenyl ring. This document will serve as a technical resource for researchers, scientists, and drug development professionals by detailing its synthesis, purification, and analytical characterization. Furthermore, we will explore its applications in peptide synthesis and as a chiral building block in the design of novel therapeutics, with a focus on the causal relationships between its structure and its utility in creating more stable and efficacious drug candidates.

Introduction: The Rationale for Non-Natural Amino Acids in Drug Design

The landscape of modern drug discovery is increasingly reliant on the design and synthesis of molecules with precisely tailored properties. Non-natural amino acids, such as Cbz-2,3-Dimethyl-D-Phenylalanine, represent a powerful tool in this endeavor. By moving beyond the canonical 20 proteinogenic amino acids, medicinal chemists can introduce specific structural modifications to modulate the pharmacokinetic and pharmacodynamic profiles of peptides and small molecule therapeutics.

The subject of this guide, Cbz-2,3-Dimethyl-D-Phenylalanine, is a prime example of a strategically modified building block. It incorporates three key features that confer unique advantages in drug design:

  • The Carbobenzyloxy (Cbz) Protecting Group: A well-established and robust protecting group for the α-amino functionality, the Cbz group is instrumental in preventing unwanted side reactions during peptide synthesis.[1][2] Its stability under a range of conditions and the various methods for its removal make it a versatile choice for multi-step syntheses.[3][4]

  • The D-Enantiomeric Configuration: The incorporation of D-amino acids into peptide chains is a common strategy to enhance resistance to enzymatic degradation by proteases. This can significantly increase the in vivo half-life of a peptide-based drug, improving its therapeutic window.

  • 2,3-Dimethyl Substitution: The presence of two methyl groups on the phenyl ring introduces significant steric hindrance. This can be leveraged to enforce specific conformations in a peptide backbone or to probe the steric tolerance of a biological target's binding pocket. This "magic methyl" effect can also influence physicochemical properties like lipophilicity and aqueous solubility.

This guide will provide a detailed exploration of these features and their collective impact on the utility of Cbz-2,3-Dimethyl-D-Phenylalanine in contemporary drug discovery.

Physicochemical and Structural Properties

A thorough understanding of the physical and chemical properties of Cbz-2,3-Dimethyl-D-Phenylalanine is essential for its effective application.

PropertyValueSource
CAS Number 1270295-85-6[5][6]
Molecular Formula C19H21NO4[7]
Molecular Weight 327.37 g/mol [7]
Appearance Expected to be a white to off-white solidGeneral knowledge of Cbz-protected amino acids
Solubility Expected to be soluble in many organic solvents (e.g., methanol, ethyl acetate, dichloromethane) and sparingly soluble in waterGeneral knowledge of Cbz-protected amino acids[8]

The chemical structure of Cbz-2,3-Dimethyl-D-Phenylalanine is presented below:

G a Cbz-2,3-Dimethyl-D-Phenylalanine b c b->c O d c->d C e d->e O f d->f N af e->af C g f->g H h f->h C i h->i H j h->j C n h->n C k j->k O l j->l O m l->m H o n->o H p n->p H q n->q C r q->r C s q->s C t r->t C x r->x C u s->u C ab s->ab C v t->v C w u->w C y x->y H z x->z H aa x->aa H ac ab->ac H ad ab->ad H ae ab->ae H ag af->ag H ah af->ah H ai af->ai C

Caption: Chemical structure of Cbz-2,3-Dimethyl-D-Phenylalanine.

Synthesis and Purification

The synthesis of Cbz-2,3-Dimethyl-D-Phenylalanine is a multi-step process that requires careful control of stereochemistry. A plausible synthetic route involves two key stages: the asymmetric synthesis of the non-natural amino acid 2,3-Dimethyl-D-Phenylalanine, followed by the protection of the α-amino group with the Cbz moiety.

Synthesis of 2,3-Dimethyl-D-Phenylalanine

Several methods can be employed for the asymmetric synthesis of D-amino acids.[9] One effective approach is the enzymatic resolution of a racemic mixture or the use of a chiral auxiliary. A representative, though not specific to 2,3-dimethyl substitution, method for preparing D-phenylalanine is through asymmetric transformation.[10]

A generalized workflow for the synthesis of a D-phenylalanine derivative is outlined below:

G cluster_0 Synthesis of D-Amino Acid Racemic Precursor Racemic Precursor Asymmetric Transformation Asymmetric Transformation Racemic Precursor->Asymmetric Transformation Chiral Resolving Agent D-Amino Acid D-Amino Acid Asymmetric Transformation->D-Amino Acid G cluster_0 N-Cbz Protection Workflow 2,3-Dimethyl-D-Phenylalanine 2,3-Dimethyl-D-Phenylalanine Dissolution in Base Dissolution in Base 2,3-Dimethyl-D-Phenylalanine->Dissolution in Base Reaction with Cbz-Cl Reaction with Cbz-Cl Dissolution in Base->Reaction with Cbz-Cl Workup Workup Reaction with Cbz-Cl->Workup Acidification Acidification Workup->Acidification Isolation & Purification Isolation & Purification Acidification->Isolation & Purification Cbz-2,3-Dimethyl-D-Phenylalanine Cbz-2,3-Dimethyl-D-Phenylalanine Isolation & Purification->Cbz-2,3-Dimethyl-D-Phenylalanine G cluster_0 Cbz Deprotection Methods Cbz-Protected Amine Cbz-Protected Amine Catalytic Hydrogenolysis Catalytic Hydrogenolysis Cbz-Protected Amine->Catalytic Hydrogenolysis H2, Pd/C Acidic Conditions Acidic Conditions Cbz-Protected Amine->Acidic Conditions HBr/AcOH Lewis Acid-Mediated Lewis Acid-Mediated Cbz-Protected Amine->Lewis Acid-Mediated e.g., AlCl3 Nucleophilic Cleavage Nucleophilic Cleavage Cbz-Protected Amine->Nucleophilic Cleavage e.g., 2-mercaptoethanol

Sources

Cbz-2,3-Dimethyl-D-Phenylalanine: Chemical Properties, Mechanistic Utility, and Peptidomimetic Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

Cbz-2,3-Dimethyl-D-Phenylalanine (CAS: 1270295-85-6) is a highly specialized, non-canonical amino acid derivative utilized extensively in advanced peptidomimetic design and drug discovery ()[1]. By integrating a D-stereocenter, a sterically demanding 2,3-dimethylphenyl ring, and an orthogonal Carbobenzyloxy (Cbz) protecting group, this molecule serves as a critical building block for synthesizing protease-resistant, conformationally restricted peptide therapeutics.

Structural & Physicochemical Properties

Understanding the baseline physicochemical properties is essential for predicting solubility, reactivity, and chromatographic behavior during solid- or solution-phase peptide synthesis (SPPS/SPS). To facilitate experimental planning, the core quantitative data is summarized below.

PropertyValue
Chemical Name Cbz-2,3-Dimethyl-D-Phenylalanine
CAS Registry Number 1270295-85-6
Molecular Formula C19H21NO4
Molecular Weight 327.37 g/mol
Stereochemistry D- (R-configuration at the α-carbon)
Protecting Group Carbobenzyloxy (Cbz / Z)
Solubility Profile Soluble in DMF, DMSO, MeOH, DCM; Insoluble in H2O

Data synthesized from chemical substance databases ()[2].

Mechanistic Rationale in Drug Design

The architectural design of Cbz-2,3-Dimethyl-D-Phenylalanine is not arbitrary; every functional group serves a distinct mechanistic purpose in medicinal chemistry.

D-Amino Acid Stereochemistry

Endogenous proteolytic enzymes (e.g., dipeptidyl peptidase-4, neprilysin) have evolved with strict stereospecificity for L-amino acids. The incorporation of the D-phenylalanine core inherently disrupts the enzyme-substrate transition state, conferring profound enzymatic stability and prolonging the biological half-life of the resulting peptide ()[3].

Conformational Restriction via 2,3-Dimethyl Substitution

The addition of methyl groups at the ortho (2-) and meta (3-) positions of the phenyl ring introduces significant steric bulk. This steric clash with the peptide backbone restricts the rotation of the side chain around the χ1 and χ2 dihedral angles. Consequently, the aromatic ring is locked into specific rotameric conformations. This rigidity is highly advantageous when mapping the pharmacophore of G-protein coupled receptors (GPCRs), as it reduces the entropic penalty upon receptor binding and increases target affinity.

Chemoselective Protection via the Cbz Group

The Carbobenzyloxy (Cbz) group provides a robust, orthogonal protection strategy for the α-amine ()[4]. Unlike Boc (acid-labile) or Fmoc (base-labile), the Cbz group is highly stable to standard acidic and basic conditions used in peptide elongation. It is selectively removed via catalytic hydrogenolysis, allowing for complex, multi-branch synthetic strategies without premature deprotection.

G A Cbz-2,3-Dimethyl-D-Phe B D-Configuration A->B C 2,3-Dimethyl Substitution A->C D Cbz Protection A->D E Protease Resistance B->E F Conformational Restriction C->F G Orthogonal Synthesis D->G

Caption: Logical mapping of structural features to functional outcomes in peptidomimetic design.

Experimental Protocols & Workflows

To ensure high-fidelity synthesis, the following protocols are designed as self-validating systems. Every step includes analytical checkpoints to verify causality and outcome.

Protocol 1: Chemoselective Cbz Deprotection (Catalytic Hydrogenolysis)

Causality: Palladium on carbon (Pd/C) acts as a heterogeneous catalyst that facilitates the adsorption and activation of hydrogen gas. This specifically cleaves the benzylic C-O bond of the Cbz group. The resulting carbamic acid intermediate is highly unstable and spontaneously decarboxylates, releasing CO2 and toluene to yield the free α-amine.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of Cbz-2,3-Dimethyl-D-Phe in anhydrous methanol (0.1 M concentration) in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% w/w of 10% Pd/C under an inert argon atmosphere to prevent premature ignition of the catalyst.

  • Hydrogenation: Evacuate the flask and backfill with H2 gas via a balloon. Stir vigorously at room temperature for 2-4 hours.

  • Filtration: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with excess methanol.

  • Concentration: Evaporate the filtrate under reduced pressure to isolate the free amine.

Self-Validating Checkpoint:

  • TLC: Monitor the reaction using UV light and ninhydrin stain. The disappearance of the UV-active starting material and the appearance of a ninhydrin-positive (purple/yellow) spot confirms amine liberation.

  • LC-MS: Analyze the crude product. The mass spectrum must show a precise mass shift of -134.1 Da, confirming the complete removal of the Cbz group without altering the 2,3-dimethylphenyl core.

Protocol 2: Sterically Hindered Amide Coupling

Causality: The 2,3-dimethyl substitution creates significant steric hindrance near the α-carbon. Standard coupling agents (e.g., DCC, EDC) often fail or lead to epimerization. Therefore, the highly reactive uronium salt HATU is required. HATU rapidly forms an active HOAt ester, accelerating the amidation process before epimerization can occur. DIPEA is used as a non-nucleophilic base to deprotonate the amine without participating in side reactions.

Step-by-Step Methodology:

  • Activation: Dissolve 1.2 eq of the incoming protected amino acid and 1.2 eq of HATU in anhydrous DMF. Add 2.5 eq of DIPEA. Stir for 5 minutes to generate the active ester.

  • Coupling: Add 1.0 eq of the free 2,3-Dimethyl-D-Phe amine (from Protocol 1) to the activated mixture.

  • Reaction: Stir at room temperature for 12-16 hours under argon.

  • Workup: Quench the reaction with saturated aqueous NH4Cl. Extract with Ethyl Acetate (3x). Wash the organic layer with brine, dry over Na2SO4, and concentrate.

Self-Validating Checkpoint:

  • HPLC: Run an analytical HPLC gradient. The disappearance of the free amine peak and the emergence of a new, more lipophilic peak indicates successful coupling.

  • Mass Spectrometry: Confirm the mass of the newly formed dipeptide/peptidomimetic to ensure no epimerization or truncation occurred.

G N1 Cbz-2,3-Dimethyl-D-Phe N2 Catalytic Hydrogenolysis N1->N2 Deprotection N3 Free Amine Intermediate N2->N3 - CO2, - Toluene N4 Peptide Coupling N3->N4 Activation N5 Elongated Peptidomimetic N4->N5 Amide Bond Formation

Caption: Step-by-step workflow for the deprotection and subsequent coupling of the amino acid.

References

  • NextSDS. "Cbz-2,3-Dimethy-L-Phenylalanine — Chemical Substance Information". Available at: [Link]

  • PubChem, National Library of Medicine. "D-Phenylalanine | CID 71567". Available at:[Link]

Sources

Advanced Integration of Cbz-2,3-dimethyl-D-phenylalanine in Peptidomimetic Design and Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary & Structural Rationale

In the landscape of modern drug discovery, overcoming the poor pharmacokinetic profiles of natural peptides requires the strategic incorporation of unnatural amino acids. Cbz-2,3-dimethyl-D-phenylalanine ([1]) is a highly specialized, sterically hindered building block designed to impart severe conformational constraints and absolute proteolytic stability to peptidomimetics.

As a Senior Application Scientist, I approach the integration of this molecule not merely as a synthetic step, but as a thermodynamic strategy. The molecule’s architecture rests on three functional pillars:

  • D-Stereochemistry: Inverts the natural α -carbon configuration, rendering the resulting peptide bond invisible to endogenous L-stereoselective proteases.

  • 2,3-Dimethyl Substitution: The ortho-methyl group (position 2) creates a massive steric clash with the peptide backbone, severely restricting the χ1​ and χ2​ dihedral angles. The meta-methyl group (position 3) provides asymmetric hydrophobic bulk, ideal for anchoring into deep, lipophilic receptor pockets.

  • Cbz (Carboxybenzyl) Protection: Provides a robust, orthogonal urethane protecting group that survives the acidic or basic conditions typically used to cleave Boc or Fmoc groups, enabling complex, multi-dimensional synthetic routing[2].

DesignLogic A Cbz-2,3-dimethyl-D-phenylalanine B D-Stereocenter A->B C 2,3-Dimethyl Phenyl A->C D Cbz Protection A->D E Protease Resistance B->E F Conformational Restriction (χ1/χ2) C->F G Orthogonal Synthesis D->G

Structural features and mechanistic outcomes of Cbz-2,3-dimethyl-D-phenylalanine.

Thermodynamic and Kinetic Advantages

The primary causality behind selecting Cbz-2,3-dimethyl-D-phenylalanine over standard phenylalanine derivatives is entropic pre-organization . Highly flexible natural peptides suffer a massive entropic penalty ( ΔS ) upon binding to a target receptor, as they must freeze into a single bioactive conformation.

By introducing the 2,3-dimethylphenyl moiety, the side chain is locked into a specific rotameric state. This pre-organization lowers the entropic cost of binding, directly translating to a more favorable Gibbs free energy ( ΔG ) and higher receptor affinity. Furthermore, the combination of the D-configuration and the steric shield provided by the ortho-methyl group drastically reduces the kinetics of enzymatic degradation, extending the in vivo half-life of the drug candidate.

Quantitative Data Summaries

To effectively utilize this building block, one must understand its physical properties and the kinetic limitations it imposes during Solid-Phase Peptide Synthesis (SPPS).

Table 1: Physicochemical & Structural Properties
PropertyValueMechanistic Implication
Chemical Name Cbz-2,3-dimethyl-D-phenylalanine-
CAS Number 1270295-85-6Unique identifier for procurement[1].
Molecular Formula C19H21NO4-
Molecular Weight 327.38 g/mol High mass dictates careful equivalent calculations.
Stereochemistry D-configurationConfers resistance to endogenous proteases.
N-Terminal Protection Carboxybenzyl (Cbz / Z)Orthogonal to Fmoc/Boc; requires hydrogenolysis[2].
Table 2: Coupling Efficacy for Sterically Hindered Amino Acids

Because of the ortho-methyl group, standard carbodiimide chemistry (DIC/HOBt) is kinetically too slow, leading to incomplete couplings and deletion sequences. Highly reactive uronium/aminium salts are mandatory[3],[4].

Coupling ReagentActivating GroupRelative ReactivityRisk of GuanidinylationRecommendation for 2,3-diMe-D-Phe
DIC / HOBt OBt esterLowNoneNot recommended; leads to deletion sequences.
HCTU O-6-ClBt esterHighModerateAcceptable for single couplings.
HATU OAt esterVery HighHighOptimal ; requires a slight stoichiometric defect[3].
COMU Oxyma esterVery HighLowExcellent alternative with a better safety profile.

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. Every step includes a diagnostic check to ensure the chemical transformation was successful before proceeding, minimizing the catastrophic loss of expensive advanced intermediates.

Protocol A: Microwave-Assisted SPPS Coupling of Cbz-2,3-dimethyl-D-Phe

Causality Note: We utilize HATU for its exceptional reactivity with hindered amines[3]. However, we use a slight stoichiometric defect of HATU (3.9 eq) relative to the amino acid (4.0 eq) . This prevents excess unreacted HATU from capping the resin-bound peptide via irreversible guanidinylation[4].

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin-bound peptide (0.1 mmol scale) in anhydrous DMF for 20 minutes.

  • Deprotection: If extending an Fmoc-chain, treat with 20% Piperidine/DMF (2 × 5 min). Wash thoroughly with DMF (5 × 1 min).

  • Pre-activation: In a separate vial, dissolve Cbz-2,3-dimethyl-D-phenylalanine (0.4 mmol, 4.0 eq) and (0.39 mmol, 3.9 eq) in 2 mL of DMF[3]. Add DIPEA (0.8 mmol, 8.0 eq). Allow to pre-activate for exactly 3 minutes.

  • Coupling: Transfer the activated ester to the resin. Irradiate in a microwave peptide synthesizer at 75°C for 15 minutes.

  • Validation (Kaiser Test): Wash the resin with DMF and DCM. Perform a Kaiser test.

    • If Negative (Yellow): Coupling is complete. Proceed to the next step.

    • If Positive (Blue): Steric hindrance prevented completion. Perform a double coupling using fresh reagents before proceeding.

SPPSWorkflow Start Resin-Bound Peptide Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Preactivate Pre-activate Cbz-2,3-diMe-D-Phe (HATU, DIPEA, 3 min) Deprotect->Preactivate Couple Microwave Coupling (75°C, 15 min) Preactivate->Couple Check Kaiser Test Couple->Check DoubleCouple Double Coupling (Fresh Reagents) Check->DoubleCouple Positive (Incomplete) Next Next SPPS Cycle or Cleavage Check->Next Negative (Complete) DoubleCouple->Check

Microwave-assisted SPPS coupling workflow for sterically hindered amino acids.

Protocol B: Orthogonal Cbz Deprotection via Catalytic Transfer Hydrogenolysis

Causality Note: While traditional hydrogenolysis uses H₂ gas, it poses flammability risks and requires specialized pressure vessels. We employ catalytic transfer hydrogenation using ammonium formate. It generates H₂ in situ, is highly compatible with standard glassware, and efficiently cleaves the Cbz group without reducing sensitive aromatic rings[2]. (Note: For highly sensitive peptides containing halogens or reducible double bonds, a modern alternative using can be utilized[5]).

Step-by-Step Methodology:

  • Dissolution: Dissolve the cleaved, purified Cbz-protected peptide (0.05 mmol) in 5 mL of a 1:1 mixture of Methanol and DMF.

  • Catalyst Addition: Carefully add 10% Pd/C (10 mg) under an inert Argon atmosphere to prevent ignition of the solvent.

  • Hydrogen Donor: Add Ammonium Formate (0.5 mmol, 10 eq) in a single portion.

  • Reaction: Stir the suspension at 40°C for 2–4 hours.

  • Validation (LC-MS): Monitor the disappearance of the Cbz-protected mass ( [M+H]+ ) and the appearance of the free amine mass ( [M−134+H]+ ) via LC-MS.

  • Workup: Once complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite with excess Methanol. Concentrate the filtrate in vacuo to yield the deprotected peptidomimetic.

Sources

Biological Activity of Dimethyl-Substituted Phenylalanine Derivatives: A Technical Guide for Peptide Engineering

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The engineering of biologically active peptides frequently encounters two major bottlenecks: rapid proteolytic degradation and lack of receptor subtype selectivity. To overcome these limitations, the incorporation of unnatural, conformationally constrained amino acids has become a cornerstone of modern medicinal chemistry. Among these, dimethyl-substituted phenylalanine derivatives —most notably 2',6'-dimethylphenylalanine (Dmp) —have emerged as highly effective aromatic amino acid surrogates[1].

By introducing severe steric hindrance, the dimethylation of the phenyl ring restricts the side-chain rotameric freedom (χ-space), locking the amino acid into a bioactive conformation. This in-depth technical guide explores the causality behind the biological activity of Dmp-substituted peptides, details their profound impact on opioid receptor pharmacology, and provides self-validating experimental protocols for their synthesis and functional evaluation.

Structural Rationale: The Power of Conformational Restriction

In endogenous opioid peptides (e.g., enkephalins, dermorphins, dynorphins), aromatic residues such as Tyrosine (Tyr¹) and Phenylalanine (Phe³ or Phe⁴) are critical pharmacophores responsible for receptor recognition and activation[1]. However, the natural L-phenylalanine residue possesses high conformational flexibility, leading to entropic penalties upon receptor binding and off-target interactions.

The substitution of native Phe or Tyr with 2',6'-dimethylphenylalanine (Dmp) fundamentally alters the peptide's biophysical profile:

  • Rotameric Restriction: The methyl groups at the 2' and 6' positions of the aromatic ring clash sterically with the peptide backbone. This restricts rotation around the Cα-Cβ (χ1) and Cβ-Cγ (χ2) bonds, pre-organizing the side chain into a highly specific spatial orientation.

  • Entropic Optimization: Because the Dmp residue is already locked into a conformation favored by the receptor binding pocket, the thermodynamic cost of binding is minimized, dramatically increasing receptor affinity[2].

  • Proteolytic Shielding: The steric bulk of the 2,6-dimethyl moiety acts as a physical shield for adjacent peptide bonds, preventing the docking of aminopeptidases and endopeptidases, thereby extending the in vivo half-life of the therapeutic agent.

Pharmacological Impact on Opioid Peptidomimetics

The substitution of Dmp into various opioid sequences has yielded a library of highly potent and selective ligands. The causality of these modifications is clear: position-specific Dmp insertion dictates whether the peptide will act as a universal agonist, a highly selective subtype agonist, or a functional antagonist.

Quantitative Summary of Dmp-Substituted Peptide Activity

The following table synthesizes the biological activity and receptor binding profiles of key Dmp-derivatives across multiple studies:

Parent PeptideStructural ModificationReceptor Affinity & Selectivity ProfileBiological Activity / Assay OutcomeReference
Dermorphin (YRFB) Dmp at Phe³Tripled μ-receptor affinity; no change in δ-receptor affinity.Potent agonism in Guinea Pig Ileum (GPI) assay.[2]
Dermorphin (YRFB) Dual: Dmp at Tyr¹ & Phe³Exponentially improved μ-receptor affinity and selectivity.Analgesia greater than morphine (in vivo formalin test).[2]
Deltorphin II (DLT) Dmp at Tyr¹High δ-receptor affinity and selectivity; mimics N-terminal Tyr.Effective agonism in Mouse Vas Deferens (MVD) assay.[3]
Dynorphin A (1-13) Dmp at Tyr¹Massive improvement in κ-receptor selectivity (κ:μ:δ ratio of 1:293:180).High κ-receptor binding affinity.[4]
Leu-Enkephalin Dmt at Tyr¹, D-Dmp at Phe⁴Loss of agonism; high antagonist affinity for μ (pA₂=6.90) and δ (pA₂=5.57).Functional antagonism; shifts agonist dose-response curves.[5]
Aspartame Dmp at PheLoss of receptor binding at the sweet taste receptor (T1R2/T1R3).Rendered the compound entirely tasteless.

Signal Transduction and Receptor Mechanics

When a Dmp-substituted opioid peptide binds to its target G-protein coupled receptor (GPCR)—whether μ, δ, or κ—the pre-organized aromatic ring induces a highly specific conformational shift in the receptor's transmembrane helices. This shift preferentially recruits Gi/o proteins over β-arrestin, a phenomenon known as biased agonism, which is highly sought after in drug development to reduce side effects like respiratory depression.

OpioidSignaling DmpPeptide Dmp-Substituted Opioid Peptide OpioidReceptor Opioid Receptor (μ, δ, or κ) DmpPeptide->OpioidReceptor High Affinity Binding GiProtein Gi/o Protein Activation OpioidReceptor->GiProtein Conformational Shift AC_Inhib Adenylyl Cyclase Inhibition GiProtein->AC_Inhib IonChannels K+ Efflux & Ca2+ Blockade GiProtein->IonChannels cAMP_Drop Decreased cAMP Levels AC_Inhib->cAMP_Drop Analgesia Analgesic Response cAMP_Drop->Analgesia IonChannels->Analgesia

Dmp-substituted peptide activation of the Gi/o-coupled opioid receptor cascade.

Experimental Methodologies: Synthesis and Validation

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . Every step includes a mechanistic rationale and an internal control to verify success before proceeding to the next phase.

Solid-Phase Peptide Synthesis (SPPS) of Hindered Peptides

The synthesis of peptides containing Dmp requires specialized conditions. Standard coupling reagents (e.g., HBTU) frequently fail due to the severe steric hindrance of the 2,6-dimethyl groups.

Causality-Driven Protocol:

  • Resin Preparation: Swell Rink Amide AM resin (0.5 mmol/g loading) in Dichloromethane (DCM) for 30 minutes to maximize surface area exposure.

  • Fmoc Deprotection: Treat with 20% piperidine in Dimethylformamide (DMF) for 2 × 10 minutes.

    • Self-Validation: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct in the flow-through at 301 nm. A sharp peak confirms successful deprotection.

  • Sterically Hindered Coupling: To overcome the activation energy barrier imposed by Dmp, use the highly reactive uronium salt HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) combined with HOAt and DIPEA.

    • Mix 3 eq. Fmoc-Dmp, 3 eq. HATU, and 6 eq. DIPEA in DMF. React for 2–4 hours.

    • Self-Validation: Perform a Kaiser test. A colorless bead indicates complete primary amine acylation; a blue bead indicates incomplete coupling, requiring double-coupling.

  • Cleavage: Treat the resin with a cleavage cocktail (TFA/TIS/H₂O, 95:2.5:2.5) for 2 hours. The steric bulk of Dmp does not interfere with TFA-mediated cleavage.

  • Purification: Precipitate in cold diethyl ether and purify via Preparative RP-HPLC. Validate the final mass using ESI-MS.

SPPSWorkflow Resin Solid Support Resin (e.g., Rink Amide) Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Wash Washing (DMF/DCM) Deprotect->Wash Couple Coupling of Fmoc-Dmp (HATU/DIPEA) Couple->Wash Cycle for next AA Wash->Couple Cleave Cleavage & Deprotection (TFA/Scavengers) Wash->Cleave Sequence Complete Purify RP-HPLC Purification (>98% Purity) Cleave->Purify

Step-by-step workflow for Solid-Phase Peptide Synthesis (SPPS) of Dmp-peptides.

Functional Validation via Ex Vivo Organ Bath Assays

Receptor binding assays (like radioligand displacement) prove affinity, but organ bath assays are required to prove functional efficacy (agonism vs. antagonism). The Guinea Pig Ileum (GPI) is rich in μ-receptors, while the Mouse Vas Deferens (MVD) is rich in δ-receptors[3].

Causality-Driven Protocol:

  • Tissue Preparation: Suspend isolated GPI or MVD tissues in a 10 mL organ bath containing oxygenated Krebs-Henseleit solution at 37°C.

  • Electrical Stimulation: Apply transmural electrical stimulation (0.1 Hz, 0.5 ms duration, supramaximal voltage).

    • Causality: This triggers the release of endogenous neurotransmitters (acetylcholine in GPI; noradrenaline in MVD), causing a baseline muscle twitch. This establishes a self-validating physiological baseline.

  • Agonist Evaluation: Introduce the Dmp-peptide in cumulative doses. A true agonist will bind the presynaptic opioid receptors, inhibit neurotransmitter release, and suppress the muscle twitch. Calculate the IC₅₀ from the dose-response curve.

  • Antagonist Evaluation (if applicable): If the Dmp-peptide (e.g., [Dmt¹, D-Dmp⁴]Enk) does not suppress the twitch, it may be an antagonist[5]. To validate, incubate the tissue with the peptide, then introduce a known agonist (e.g., Morphine). A rightward shift in the Morphine dose-response curve confirms competitive antagonism, allowing for the calculation of the pA₂ value.

Conclusion

The strategic incorporation of dimethyl-substituted phenylalanine derivatives, particularly 2',6'-dimethylphenylalanine, represents a masterclass in peptide engineering. By leveraging steric hindrance to restrict conformational freedom, researchers can dictate the spatial orientation of aromatic pharmacophores. This not only exponentially increases binding affinity and subtype selectivity at opioid receptors but also fortifies the peptide against enzymatic degradation. As demonstrated through rigorous SPPS workflows and ex vivo functional assays, Dmp remains an indispensable tool for the development of next-generation analgesics and targeted therapeutics.

References

  • 2',6'-dimethylphenylalanine (Dmp) can mimic the N-terminal Tyr in opioid peptides - Biological & Pharmaceutical Bulletin (PubMed / NIH) - 3

  • Dermorphin Tetrapeptide Analogues With 2',6'-dimethylphenylalanine (Dmp) Substituted for Aromatic Amino Acids Have High Mu Opioid Receptor Binding and Biological Activities - Bioorganic & Medicinal Chemistry Letters (PubMed / NIH) - 2

  • 2′,6′-Dimethylphenylalanine: A Useful Aromatic Amino Acid Surrogate for Tyr or Phe Residue in Opioid Peptides - PMC / NIH - 1

  • Structure of 2,6-dimethylphenylalanine (Dmp) - ResearchGate - 4

  • Enkephalin analogues with 2',6'-dimethylphenylalanine replacing phenylalanine in position 4 - Bioorganic & Medicinal Chemistry Letters (PubMed / NIH) - 5

  • Exploring the biological consequences of conformational changes in aspartame models containing constrained analogues of phenylalanine - Taylor & Francis -

Sources

Methodological & Application

Synthesis protocol for Cbz-2,3-Dimethy-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Yield Synthesis and Purification of Cbz-2,3-Dimethyl-D-Phenylalanine

Executive Summary & Strategic Context

The synthesis of highly modified, non-proteinogenic amino acids is a cornerstone of modern peptidomimetic drug discovery. 2,3-Dimethyl-D-phenylalanine is a sterically hindered, unnatural amino acid utilized to impart conformational rigidity and enhance the proteolytic stability of peptide therapeutics. To successfully incorporate this building block into a growing peptide chain, its α-amino group must be temporarily masked.

The Carboxybenzyl (Cbz or Z) protecting group remains the gold standard for this purpose due to its robust stability against mildly acidic and basic conditions, and its highly orthogonal cleavage via catalytic hydrogenolysis[1]. This application note details a self-validating, highly optimized Schotten-Baumann protocol for the N-Cbz protection of 2,3-Dimethyl-D-phenylalanine, specifically engineered to overcome the steric hindrance and hydrophobicity of the dimethyl-aryl side chain.

Mechanistic Rationale & Reaction Design

The protocol employs a modified Schotten-Baumann reaction, utilizing a biphasic aqueous/organic solvent system to drive a nucleophilic acyl substitution. As a Senior Application Scientist, it is critical to understand the causality behind the specific reagents chosen for this workflow:

  • Base Selection (Na₂CO₃ over NaOH): Sodium carbonate is utilized to maintain the reaction pH strictly between 9.0 and 10.0. If the pH drops below 8.0, the α-amino group protonates into a non-nucleophilic ammonium ion. Conversely, utilizing a stronger base like NaOH (pH > 12) accelerates the parasitic hydrolysis of Benzyl chloroformate (Cbz-Cl) into benzyl alcohol, severely depressing the yield and complicating downstream purification[2].

  • Solvent Architecture (1,4-Dioxane/H₂O): Standard amino acids can often be protected in pure water. However, the bulky 2,3-dimethylphenyl moiety renders the starting material highly hydrophobic. 1,4-Dioxane is introduced as a miscible organic co-solvent to fully solubilize the amino acid salt and the incoming Cbz-Cl reagent, ensuring a homogeneous microenvironment for the acylation event[3].

Process Visualization

Workflow Start 2,3-Dimethyl-D-Phenylalanine (10 mmol) Base Solubilization 1,4-Dioxane / 1M Na2CO3 (pH 9.5) Start->Base React Acylation Add Cbz-Cl Dropwise at 0 °C Base->React Wash Impurity Clearance Wash with Diethyl Ether React->Wash Stir 2-4h, RT Acidify Product Protonation Acidify aqueous phase to pH 2.0 Wash->Acidify Discard Organic Wash Extract Extraction & Drying Extract with EtOAc, dry over Na2SO4 Acidify->Extract Product Cbz-2,3-Dimethyl-D-Phenylalanine (Target Compound) Extract->Product Concentrate & Crystallize

Fig 1: Step-by-step synthetic workflow for the Cbz-protection of 2,3-Dimethyl-D-Phenylalanine.

Quantitative Reagent Matrix

The following stoichiometric matrix is optimized for a 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole in Synthesis
2,3-Dimethyl-D-Phenylalanine 193.241.00 eq1.93 gChiral Starting Material
Sodium Carbonate (Na₂CO₃) 105.992.50 eq2.65 gAcid Scavenger / pH Buffer
Benzyl Chloroformate (Cbz-Cl) 170.601.20 eq1.71 mLAcylating Agent
1,4-Dioxane 88.11-20.0 mLOrganic Co-solvent
Water (Deionized) 18.02-25.0 mLAqueous Solvent
Hydrochloric Acid (1M) 36.46As needed~35.0 mLProtonation Agent

Safety Note: Benzyl chloroformate is a potent lachrymator and moisture-sensitive reagent. Handle exclusively within a certified fume hood.

Self-Validating Experimental Protocol

Phase 1: Substrate Solubilization & pH Stabilization

  • Equip a 100 mL round-bottom flask with a magnetic stir bar and suspend 2,3-Dimethyl-D-Phenylalanine (1.93 g, 10 mmol) in 25 mL of deionized water.

  • Add Sodium Carbonate (2.65 g, 25 mmol) in small portions to prevent excessive clumping.

  • Introduce 20 mL of 1,4-Dioxane to the mixture. Stir vigorously at room temperature until the solution becomes completely transparent.

    • In-Process Control (IPC) 1: Verify the pH of the solution using a calibrated probe or pH paper. It must read between 9.5 and 10.0. Do not proceed if the solution is turbid; turbidity indicates incomplete salt formation.

Phase 2: Controlled Acylation 4. Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C. 5. Charge a pressure-equalizing dropping funnel with Benzyl Chloroformate (1.71 mL, 12 mmol). 6. Add the Cbz-Cl dropwise over 15–20 minutes. The slow addition is critical to manage the exothermic nature of the reaction and prevent thermal degradation of the reagent[2]. 7. Remove the ice bath and allow the reaction to stir at ambient temperature (20–25 °C) for 3 hours.

  • IPC 2 (Reaction Completion): Perform Thin-Layer Chromatography (TLC) using Silica Gel (Eluent: DCM/MeOH 9:1). Stain with Ninhydrin. The starting material will appear as a bright purple spot (primary amine). The reaction is complete when the baseline purple spot disappears, leaving a UV-active (254 nm), Ninhydrin-negative spot corresponding to the product.

Phase 3: Orthogonal Impurity Clearance 8. Transfer the reaction mixture to a separatory funnel. 9. Add 30 mL of Diethyl Ether and shake vigorously. Allow the phases to separate. 10. Drain the lower aqueous phase (containing the product as a sodium salt) into a clean Erlenmeyer flask. Discard the upper ether layer.

  • Mechanistic Rationale: This ether wash is a critical purification step. It selectively extracts unreacted Cbz-Cl and its primary degradation byproduct (benzyl alcohol), which would otherwise contaminate the final crystallization.

Phase 4: Product Protonation & Extraction 11. Cool the aqueous phase in an ice bath to 0 °C. 12. Slowly add 1M HCl dropwise under continuous stirring until the solution reaches a pH of 2.0.

  • IPC 3: The solution will transition from clear to cloudy as the Cbz-2,3-Dimethyl-D-Phenylalanine precipitates out of the aqueous phase as a free carboxylic acid. Strict adherence to pH 2.0 ensures complete protonation; higher pH values will result in massive yield losses during extraction.
  • Extract the acidified aqueous suspension with Ethyl Acetate (3 × 30 mL).
  • Combine the organic layers and wash with 20 mL of saturated brine.

Phase 5: Drying & Crystallization 15. Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄) for 15 minutes. Filter out the drying agent. 16. Concentrate the filtrate under reduced pressure (rotary evaporator) to yield a viscous oil or off-white solid. 17. Recrystallize the crude product from a minimal amount of hot Ethyl Acetate, adding Hexanes dropwise until the cloud point is reached. Allow to cool slowly to yield pure crystalline Cbz-2,3-Dimethyl-D-Phenylalanine.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized building block prior to solid-phase peptide synthesis (SPPS), the following analytical parameters must be validated:

ParameterAnalytical TechniqueExpected ResultCausality / Significance
Purity RP-HPLC (C18 Column)> 98% AUCEnsures no unreacted starting material or benzyl alcohol remains to terminate peptide chains.
Identity ¹H-NMR (400 MHz, DMSO-d₆)~5.05 ppm (s, 2H, Cbz-CH₂); ~7.3 ppm (m, 5H, Cbz-Ar)Confirms the covalent attachment of the Carboxybenzyl group to the amine.
Chiral Integrity Chiral HPLC> 99% eeValidates that the mildly basic Schotten-Baumann conditions did not induce racemization of the D-enantiomer.
Exact Mass LC-MS (ESI+)m/z [M+H]⁺ ~ 328.15Confirms the exact molecular weight of the target compound (C₁₉H₂₁NO₄).

References

  • Benchchem. "The Enduring Legacy of the Carbobenzyloxy Group: An In-depth Guide to N-Cbz Protected Amino Acids." Benchchem Technical Support Center.
  • Thieme-Connect. "2 Protection of Functional Groups: Synthesis of N-Benzyloxycarbonyl Amino Acids." Science of Synthesis.
  • National Institutes of Health (PMC). "Discovery, Biological Evaluation and Structure-Activity Relationship of Amidine-Based Sphingosine Kinase Inhibitors." NIH Public Access.

Sources

Use of Cbz-protected amino acids in the synthesis of foldamers and artzymes

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Strategic Use of Cbz-Protected Amino Acids in the Synthesis of Foldamers and Artzymes

Authored by: A Senior Application Scientist

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for leveraging Carboxybenzyl (Cbz)-protected amino acids in the advanced synthesis of foldamers and artificial enzymes (artzymes). We will explore the strategic advantages of the Cbz group and provide actionable methodologies for its application in both solution-phase and solid-phase synthesis.

Introduction: The Enduring Utility of a Classic Protecting Group

The precise, stepwise assembly of non-natural oligomers is fundamental to creating novel molecular architectures with tailored functions. Among these, foldamers —synthetic oligomers that adopt stable, predictable secondary structures—and artzymes —custom-designed catalysts built on these scaffolds—represent frontiers in medicinal chemistry and biocatalysis.[1][2] The synthesis of these complex molecules hinges on the strategic use of protecting groups to prevent unwanted side reactions.[3]

The Carboxybenzyl (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, remains a cornerstone of peptide and oligomer synthesis.[3][4] Its enduring relevance stems from its unique stability profile, ease of introduction, and multiple, orthogonal cleavage methods.[3][5] This guide will demonstrate why Cbz-protected amino acids are not merely historical artifacts but are powerful tools for constructing the next generation of functional macromolecules.

The Cbz Group: A Strategic Choice for Complex Synthesis

The Cbz group protects an amino terminus as a carbamate, effectively suppressing its nucleophilicity.[3] Its selection for foldamer and artzyme synthesis is rooted in several key properties that offer a distinct advantage over other protecting groups.

Key Properties and Advantages:

  • Robust Stability: The Cbz group is highly stable under the basic conditions used to remove the Fmoc group and the mild acidic conditions used for Boc group cleavage, making it an excellent orthogonal protecting group in solid-phase peptide synthesis (SPPS).[5]

  • Orthogonal Deprotection: The primary method for Cbz removal is catalytic hydrogenolysis (e.g., H₂/Pd/C), a mild condition that leaves most other protecting groups, including acid-labile (Boc, tBu) and base-labile (Fmoc) groups, intact.[6][7] This orthogonality is critical for selectively unmasking the N-terminus for capping or further modification.

  • Alternative Cleavage Methods: For substrates incompatible with catalytic hydrogenation (e.g., those containing sulfur or reducible moieties), alternative cleavage methods exist, such as strong acids (HBr in acetic acid) or nucleophilic attack, providing synthetic flexibility.[6][8]

  • Enhanced Crystallinity: The aromatic nature of the Cbz group often enhances the crystallinity of the protected amino acid or peptide fragment, which can significantly simplify purification, particularly in solution-phase synthesis.[3][][10]

Table 1: Orthogonality of the Cbz Protecting Group
Protecting GroupTypical Cleavage ConditionCbz Group Stability
Fmoc 20% Piperidine in DMF (Basic)Stable[5]
Boc / tBu Trifluoroacetic Acid (TFA) (Acidic)Generally Stable[5]
Cbz H₂/Pd/C (Hydrogenolysis)Labile [6]

Application in Foldamer Synthesis

Foldamers are designed to mimic the secondary structures of natural biopolymers like peptides and proteins (e.g., α-helices, β-sheets) but are constructed from non-natural building blocks.[1] This confers remarkable resistance to enzymatic degradation, making them promising candidates for drug discovery and biomaterial development.[1][11] Cbz-protected amino acids, including non-proteinogenic variants like β- or γ-amino acids, are instrumental in their synthesis.[12][13]

Logical Workflow for Foldamer Synthesis

The synthesis of a foldamer typically involves the iterative coupling of monomer units. The Cbz group can be used throughout a solution-phase synthesis or as a final N-terminal cap in solid-phase synthesis to prevent further elongation and impart specific properties to the final molecule.

Foldamer_Synthesis_Workflow cluster_SPPS Solid-Phase Synthesis (SPPS) cluster_Solution Solution-Phase Synthesis sp_start 1. Load first Fmoc-AA onto resin sp_cycle 2. Iterative Fmoc-SPPS: - Deprotection (Piperidine) - Coupling (Fmoc-AA) sp_start->sp_cycle sp_final_deprotect 3. Final Fmoc Deprotection sp_cycle->sp_final_deprotect sp_cbz_cap 4. N-terminal Capping with Cbz-Cl sp_final_deprotect->sp_cbz_cap sp_cleave 5. Cleavage from Resin (e.g., TFA) sp_cbz_cap->sp_cleave Foldamer Foldamer sp_cleave->Foldamer Purify sol_start 1. Start with Cbz-AA-Ester sol_deprotect 2. Deprotection of C-terminus (e.g., LiOH) sol_start->sol_deprotect sol_couple 3. Couple with next Cbz-AA-Ester sol_deprotect->sol_couple sol_iterate 4. Repeat steps 2-3 for chain elongation sol_couple->sol_iterate sol_final_deprotect 5. Final Cbz Deprotection (e.g., H₂/Pd/C) sol_iterate->sol_final_deprotect sol_final_deprotect->Foldamer Purify

Caption: Comparative workflows for foldamer synthesis.

Protocol 1: Solution-Phase Synthesis of a Cbz-Protected β-Peptide Dimer

This protocol details the coupling of two Cbz-protected β-amino acids in solution, a common strategy for building short foldamer fragments.

Materials:

  • Cbz-β-homoalanine (Cbz-β-hAla-OH)

  • H-β-homophenylalanine methyl ester (H-β-hPhe-OMe)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)[5]

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), Anhydrous

  • Ethyl acetate (EtOAc), Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃, 1M HCl, Brine

Procedure:

  • Activation: In a round-bottom flask, dissolve Cbz-β-hAla-OH (1.0 eq.), HBTU (1.0 eq.), and H-β-hPhe-OMe (1.0 eq.) in anhydrous DMF.

  • Coupling: Cool the solution to 0°C in an ice bath. Add DIPEA (2.5 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Dilute the reaction mixture with EtOAc. Wash sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane/EtOAc gradient) to yield the Cbz-di-β-peptide.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: On-Resin N-Terminal Cbz Capping in SPPS

This protocol describes the final step in a standard Fmoc-based solid-phase synthesis, where the N-terminus is capped with a Cbz group.[4]

Materials:

  • Peptide-resin with a free N-terminal amine (post-final Fmoc deprotection)

  • Benzyl chloroformate (Cbz-Cl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), Anhydrous

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Following the final Fmoc deprotection (using 20% piperidine in DMF), wash the peptide-resin thoroughly with DMF (5x) and then with anhydrous DCM (5x). Swell the resin in DCM for 20 minutes.[4]

  • Capping Reaction: In a separate flask, prepare a solution of Cbz-Cl (5 eq. relative to resin loading) in anhydrous DCM.

  • To the swollen resin in the reaction vessel, add DIPEA (5 eq.). Immediately after, add the Cbz-Cl solution.

  • Agitation & Monitoring: Agitate the reaction mixture at room temperature for 2-4 hours.[4] Monitor the reaction for the absence of free amines using a Kaiser test (beads should remain colorless/yellow). If the test is positive (blue beads), the reaction is incomplete; allow it to proceed longer or add more reagents.

  • Washing: Once the reaction is complete, drain the vessel and wash the resin extensively with DCM (5x) and DMF (5x) to remove all excess reagents and byproducts.

  • Cleavage and Deprotection: The Cbz-capped peptide can now be cleaved from the resin using a standard TFA cocktail (e.g., TFA/TIPS/H₂O 95:2.5:2.5). The Cbz group is stable to these acidic conditions.[5]

  • Purification: Precipitate the crude peptide in cold diethyl ether, pellet by centrifugation, and purify by reverse-phase HPLC.

Application in Artzyme Design and Synthesis

Artzymes, or artificial enzymes, aim to replicate the catalytic efficiency and specificity of natural enzymes using synthetic scaffolds.[14] Foldamers provide an outstanding platform for artzyme design because their stable, predictable conformations allow for the precise spatial arrangement of catalytic residues to form a functional active site.[1][2]

The synthesis of artzymes requires the incorporation of amino acids with catalytically active side chains (e.g., imidazole for general base catalysis, carboxylates for acid/base catalysis, hydroxyl groups for nucleophilic attack). Cbz protection is invaluable here, allowing for the stepwise, controlled introduction of these crucial, often non-standard, amino acids into the growing oligomer chain.

Conceptual Design of a Foldamer-Based Artzyme

The design principle involves positioning key functional groups along one face of a stable foldamer structure, such as a helix, to create a catalytic triad or dyad analogous to those found in natural enzymes like serine proteases.

Artzyme_Concept cluster_backbone Foldamer Helix Backbone a1 R1 a2 R2 a3 R3 a4 R4 Substrate Substrate a3->Substrate Nucleophilic Attack a5 R5 a6 R6 a7 R7 a6->Substrate Proton Transfer a8 R8 a9 R9 a10 R10 a9->Substrate Binding/ Orientation

Caption: A conceptual artzyme active site on a foldamer scaffold.

Protocol 3: General Strategy for Incorporating a Cbz-Protected Catalytic Residue

This protocol outlines the general steps for introducing a specialized, Cbz-protected amino acid into a growing peptide chain during SPPS, a key step in artzyme synthesis.

Materials:

  • Custom-synthesized or commercially available Cbz-protected non-canonical amino acid (e.g., Cbz-L-Histidine(Trt)-OH, Cbz-L-Serine(tBu)-OH). Note: Side-chain protection is crucial.

  • Peptide-resin with a free N-terminal amine.

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU.

  • Base: DIPEA or 2,4,6-Collidine.

  • Solvent: Anhydrous DMF.

Procedure:

  • Resin Preparation: Ensure the N-terminus of the resin-bound peptide is deprotected (Fmoc removed) and the resin is washed and swollen in DMF.

  • Amino Acid Activation: In a separate vial, dissolve the Cbz-protected amino acid (3 eq.), HATU (2.9 eq.), in DMF. Add DIPEA (6 eq.) and allow the solution to pre-activate for 1-2 minutes. The solution will typically change color.

  • Coupling: Add the activated amino acid solution to the reaction vessel containing the resin. Agitate at room temperature. Coupling times for sterically hindered or unusual amino acids may be longer (2-6 hours).

  • Monitoring: Perform a Kaiser test to confirm reaction completion. A negative result (yellow beads) indicates successful coupling. If positive, the coupling step should be repeated ("double coupling").

  • Washing: Thoroughly wash the resin with DMF (5x) and DCM (3x).

  • Continuation of Synthesis: At this stage, the synthesis is paused. The Cbz group protects the N-terminus. If further elongation is needed, the Cbz group must be removed. This is typically done after the full peptide is assembled and cleaved from the resin, as on-resin hydrogenolysis can be inefficient.[5] If this is the final residue, proceed to cleavage from the resin.

Deprotection: Releasing the Final Product

The final and most critical step is the removal of the Cbz group. The choice of method depends on the functional groups present in the final foldamer or artzyme.

Table 2: Comparison of Cbz Deprotection Methods
MethodReagents & ConditionsAdvantagesLimitationsCitation
Catalytic Hydrogenolysis H₂ (1 atm), 10% Pd/C, in MeOH or EtOH, RTVery mild, clean byproducts (CO₂ and toluene)Incompatible with alkynes, alkenes, some sulfur compounds (catalyst poisoning). Can be slow for sterically hindered groups.[6][7]
Transfer Hydrogenolysis Ammonium formate, 10% Pd/C, in MeOH, refluxAvoids use of H₂ gas, good for lab scaleSame functional group incompatibilities as direct hydrogenolysis.[6]
Acidolysis HBr in Acetic Acid (AcOH)Effective and fastHarsh conditions, not suitable for molecules with other acid-labile protecting groups (e.g., Boc, tBu).[15]
Nucleophilic Cleavage 2-Mercaptoethanol, K₃PO₄, in DMAc, 75 °CUseful for substrates with reducible groups (e.g., aryl halides)Requires heating, potential for side reactions with electrophilic centers.[8][16]
Lewis Acid-Mediated AlCl₃ in HFIPGood functional group tolerance, room temperatureRequires stoichiometric Lewis acid, workup can be more complex.[16]

Conclusion

The Cbz group, a classic tool in organic synthesis, demonstrates exceptional utility in the modern pursuit of complex molecular design. Its robust nature, combined with a variety of orthogonal deprotection strategies, makes it an ideal choice for the meticulous construction of both structurally defined foldamers and catalytically active artzymes. The protocols and strategies outlined in this guide provide a framework for researchers to confidently employ Cbz-protected amino acids, enabling the synthesis of novel macromolecules poised to advance the fields of drug discovery, chemical biology, and green chemistry.[17][18]

References

  • Therapeutic Potential of Foldamers: From Chemical Biology Tools To Drug Candidates? Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Innovative peptide architectures: advancements in foldamers and stapled peptides for drug discovery. Taylor & Francis Online. [Link]

  • Helical Foldamers and Stapled Peptides as New Modalities in Drug Discovery: Modulators of Protein-Protein Interactions. MDPI. [Link]

  • Innovative peptide architectures: advancements in foldamers and stapled peptides for drug discovery. PubMed. [Link]

  • Foldamers in Medicinal Chemistry. PMC - NIH. [Link]

  • Thermophilic archaeal enzymes and applications in biocatalysis. PubMed. [Link]

  • Synthesis of Optically Active β-Amino Acid N-Carboxyanhydrides. Cheng Research Group. [Link]

  • The synthesis of oligomers containing alternating C-glycosyl α-amino acids and ... RSC Publishing. [Link]

  • Catalytic, One-Pot Synthesis of β-Amino Acids from α-Amino Acids. Preparation of α,β-Peptide Derivatives. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. ACS Publications. [Link]

  • A Comprehensive Review of Industrial Applications of Enzyme Biocatalysis. Allied Academies. [Link]

  • Design and synthesis of beta-peptides with biological activity. PubMed. [Link]

  • Deprotection of carboxybenzyl (Cbz) in the presence of Methyl ester? ResearchGate. [Link]

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Enzymes as Catalysts in Industrial Biocatalysis: Advances in Engineering, Applications, and Sustainable Integration. MDPI. [Link]

  • To Deprotect and Serve. Scientific Update. [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. [Link]

  • Biocatalysis: landmark discoveries and applications in chemical synthesis. RSC Publishing. [Link]

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Guide to Solid Phase Peptide Synthesis. AAPPTEC. [Link]

  • Solid-Phase Synthesis of Sequence-Defined Informational Oligomers. PMC. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Nowick Lab. [Link]

  • Recent development of peptide coupling reagents in organic synthesis. ScienceDirect. [Link]

  • Solid Phase Syntheses of Oligoureas. Journal of the American Chemical Society. [Link]

  • An Efficient, Convenient Solid-Phase Synthesis of Amino Acid-Modified Peptide Nucleic Acid Monomers and Oligomers. Bioconjugate Chemistry - ACS Publications. [Link]

  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. PharmaInfo. [Link]

  • A post-modification approach to peptide foldamers. RSC Publishing. [Link]

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Troubleshooting & Optimization

How to prevent racemization during the coupling of Cbz-D-phenylalanine derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Racemization in Cbz-D-Phenylalanine Coupling

Diagnostic Overview

Coupling D-amino acids like Cbz-D-phenylalanine (Cbz-D-Phe) requires stringent control over reaction kinetics to prevent D-to-L epimerization. While the carbobenzyloxy (Cbz) protecting group is a urethane and fundamentally more resistant to oxazolone-mediated racemization than N-acetyl or N-benzoyl groups[1], racemization can still occur under basic conditions or with highly reactive coupling agents[2]. This guide provides mechanistic insights and field-proven protocols to maintain >99% stereochemical integrity during your syntheses.

Mechanistic Insight: The "Why" Behind Racemization

The formation of peptide bonds requires the activation of carboxylic acids, and these activated intermediates are susceptible to racemization[2]. For Cbz-D-Phe, the loss of chiral integrity occurs via two primary pathways:

  • Oxazolone Pathway : The activated O-acylisourea intermediate undergoes an intramolecular attack by the carbonyl oxygen of the Cbz group, forming a 5(4H)-oxazolone (azlactone)[3]. The alpha-proton of this oxazolone is highly acidic (pKa ≈ 9) due to the aromatic character of its enolate tautomer[1], leading to rapid deprotonation and racemization before aminolysis can occur.

  • Direct Enolization : Strong, unhindered bases directly abstract the alpha-proton from the activated ester, bypassing the oxazolone intermediate entirely[2].

RacemizationMechanism N1 Cbz-D-Phe + Coupling Reagent N2 O-Acylisourea Intermediate N1->N2 Activation N3 5(4H)-Oxazolone Formation N2->N3 Intramolecular Attack N4 Direct Enolization N2->N4 Base Deprotonation N6 Active Additive Ester (e.g., Oxyma) N2->N6 Additive Trapping (Fast) N5 Racemized Amide (D/L Mixture) N3->N5 Aminolysis N4->N5 Aminolysis N6->N3 Suppressed N7 Desired Amide (Pure D-Isomer) N6->N7 Aminolysis

Mechanistic pathways of Cbz-D-Phe racemization and suppression via additive trapping.

Troubleshooting FAQs

Q: Why am I seeing D-to-L epimerization even though Cbz is a urethane protecting group? A: While urethane protecting groups reduce the nucleophilicity of the carbonyl oxygen (slowing oxazolone formation compared to N-acyl groups[1]), they do not eliminate it entirely. If the incoming amine is sterically hindered or weakly nucleophilic, the lifetime of the activated O-acylisourea increases. This kinetic delay allows slow cyclization into an oxazolone or direct enolization by the reaction base to outcompete the desired amide bond formation.

Q: Which coupling additive should I use to minimize racemization? A: Additives act as nucleophilic traps. They rapidly convert the highly reactive, racemization-prone O-acylisourea intermediate into a less reactive but kinetically competent active ester (e.g., an OBt or Oxyma ester)[4]. OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) has demonstrated superior racemization suppression compared to classical benzotriazoles[4]. Recently, Oxyma-B has been shown to be even more effective at minimizing racemization in challenging sequences[5].

Table 1: Quantitative Comparison of Coupling Additives

AdditiveChemical NaturepKaRacemization Suppression EfficacySafety Profile
HOBt Benzotriazole4.60ModerateExplosive hazard
HOAt Azabenzotriazole3.28HighExplosive hazard
OxymaPure Oxime4.60Very HighNon-explosive[4]
Oxyma-B Pyrimidinetrione Oxime~4.00ExcellentNon-explosive[5]

Q: How does the choice of base influence the stereochemical outcome? A: The basicity and steric hindrance of organic bases have a profound influence on racemization[2]. The base is required to deprotonate the incoming amine and the coupling additive, but it also catalyzes alpha-proton abstraction. Unhindered bases like triethylamine (TEA) promote rapid enolization. Sterically hindered, weaker bases like 2,4,6-collidine (TMP) are highly recommended to neutralize salts without abstracting the chiral alpha-proton[2].

Table 2: Influence of Tertiary Bases on Enolization Risk

BasepKa (Conjugate Acid)Steric HindranceEnolization RiskRecommended Use
TEA 10.7LowHighAvoid in epimerization-prone couplings
DIPEA 10.5HighModerateStandard SPPS, monitor ee
NMM 7.4LowModerateWeak base, good for solution phase
TMP 7.4Very HighLowOptimal for racemization suppression[2]

Standard Operating Procedure (SOP): Racemization-Free Coupling of Cbz-D-Phe

This self-validating protocol utilizes DIC/OxymaPure and TMP to ensure >99% enantiomeric excess (ee) during solution-phase coupling.

Step 1: Pre-activation Complex Formation

  • Action: Weigh 1.0 eq of Cbz-D-Phe and 1.0 eq of OxymaPure. Dissolve in anhydrous DMF (0.1 M concentration) under an inert nitrogen atmosphere.

  • Causality & Validation: OxymaPure must be fully dissolved and present before the coupling reagent is added. This ensures the immediate trapping of the O-acylisourea intermediate upon its formation, preventing its cyclization into an oxazolone[4].

Step 2: Activation at Low Temperature

  • Action: Cool the mixture to 0 °C using an ice bath. Add 1.0 eq of N,N'-Diisopropylcarbodiimide (DIC) dropwise. Stir for 5 minutes.

  • Causality & Validation: Low temperatures thermodynamically disfavor the activation energy required for direct enolization. DIC is chosen over uronium salts (like HATU) to avoid guanidinylation side reactions of the amine and to maintain a strictly controlled activation rate.

Step 3: Nucleophilic Addition

  • Action: Add 1.1 eq of the amine nucleophile to the activated ester solution.

Step 4: Controlled Deprotonation

  • Action: Add 1.0 eq of 2,4,6-trimethylpyridine (TMP).

  • Causality & Validation: TMP provides sufficient basicity to neutralize any amine hydrochloride salts but possesses high steric hindrance, preventing it from approaching and abstracting the alpha-proton of the Cbz-D-Phe active ester[2]. This step acts as an internal safeguard against base-catalyzed racemization.

Step 5: Propagation and Monitoring

  • Action: Allow the reaction to slowly warm to room temperature and stir for 2–4 hours. Monitor conversion via HPLC.

Step 6: Workup and Isolation

  • Action: Quench the reaction with water and extract with EtOAc. Wash the organic layer sequentially with 5% aqueous citric acid (to remove TMP), saturated NaHCO3 (to remove OxymaPure byproducts), and brine. Dry over Na2SO4 and concentrate under reduced pressure.

References

  • Title: N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) Source: mdpi.com URL: [Link]

  • Title: Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives Source: acs.org URL: [Link]

  • Title: Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis Source: researchgate.net URL: [Link]

  • Title: Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review Source: biointerfaceresearch.com URL: [Link]

Sources

Technical Support Center: Optimizing Coupling Reactions for Cbz-2,3-Dimethyl-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Peptidomimetic Troubleshooting & Support Center. Coupling sterically hindered, unnatural amino acids like Cbz-2,3-Dimethyl-D-Phenylalanine presents a severe thermodynamic and kinetic challenge. The combination of the bulky Carboxybenzyl (Cbz) protecting group and the 2,3-dimethyl substitutions on the phenyl ring restricts the conformational freedom of the alpha-carbon, obstructing the nucleophilic attack trajectory necessary for amide bond formation.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize your coupling times and yields.

Diagnostic Workflow

G Start Evaluate Initial Coupling: Standard DIC/HOBt at RT CheckYield Is coupling yield > 90% within 2 hours? Start->CheckYield Success Proceed to next synthesis step CheckYield->Success Yes SwitchReagent Switch to highly reactive OAt/Oxyma esters (HATU, COMU) or PyAOP CheckYield->SwitchReagent No (Steric Block) CheckYield2 Is coupling complete? SwitchReagent->CheckYield2 CheckYield2->Success Yes OptimizeConditions Apply Microwave Heating (75°C) & Change Solvent to NMP CheckYield2->OptimizeConditions No (Kinetic Trap) CheckYield3 Is coupling complete? OptimizeConditions->CheckYield3 CheckYield3->Success Yes ExtremeMeasures Use Acyl Fluoride (TFFH) or Benzotriazole Activation CheckYield3->ExtremeMeasures No (Extreme Hindrance)

Diagnostic workflow for optimizing sterically hindered peptide coupling.

FAQs & Troubleshooting Guide

Q1: Why does Cbz-2,3-Dimethyl-D-Phenylalanine require significantly longer coupling times than standard phenylalanine derivatives? A1: The difficulty is fundamentally steric and kinetic. Standard peptide bond formation is a nucleophilic acyl substitution where the amine of the growing peptide chain must attack the activated carboxyl group of the incoming amino acid. In1, the 2,3-dimethyl groups on the aromatic ring create a bulky "shield" near the alpha-carbon[1]. Furthermore, the Carboxybenzyl (Cbz) protecting group is significantly more massive and rigid than a standard Boc or Fmoc group,2[2]. This steric crowding increases the activation energy barrier, drastically reducing the reaction rate and leading to incomplete couplings if standard 1-2 hour reaction times are used.

Q2: I am currently using DIC/HOBt, but my reaction stalls at 40% completion after 12 hours. What coupling reagent should I switch to? A2: DIC/HOBt is insufficient for highly hindered substrates. You must switch to reagents that form more reactive intermediates, specifically3[3].

  • HATU or COMU: These uronium salts form highly reactive esters that accelerate the nucleophilic attack. 4 and maintains good solubility in polar aprotic solvents, making it ideal for difficult couplings[4].

  • PyAOP: For extremely hindered amino acids, phosphonium reagents like PyAOP are superior. 5 because it does not cap the unreacted amine, a common side-reaction (guanidinylation) seen with uronium reagents when the coupling is slow[5].

Q3: How can I manipulate temperature and solvent to reduce the coupling time from overnight to under an hour? A3:

  • Temperature: Kinetic barriers caused by steric hindrance can be overcome by increasing the thermal energy of the system. Microwave-assisted peptide synthesis (MA-SPPS) is highly recommended. 6 can reduce coupling times of hindered amino acids from 12-18 hours to just 15-60 minutes[6].

  • Solvent: Standard DMF may not adequately solvate the growing peptide chain when bulky groups are introduced, leading to aggregation. 2 like N-Methyl-2-pyrrolidone (NMP) or a binary mixture of NMP/DMSO disrupts intermolecular hydrogen bonding, keeping the reactive N-terminus accessible[2].

Q4: When pushing the reaction with strong reagents and heat, how do I prevent the epimerization of the D-Phenylalanine stereocenter? A4: Epimerization occurs via the formation of a 5(4H)-oxazolone intermediate, which is prone to base-catalyzed racemization. To 7 while maintaining fast coupling times[7]:

  • Use a weaker, non-nucleophilic base: Replace standard N,N-Diisopropylethylamine (DIEA) with 2,4,6-Trimethylpyridine (TMP, collidine). TMP is basic enough to facilitate the coupling but less likely to abstract the alpha-proton of the oxazolone.

  • Maintain high additive concentration: Ensure an excess of HOAt or Oxyma Pure in the reaction mixture. These additives act as nucleophiles that rapidly open the oxazolone ring, converting it back to the reactive (and stereochemically stable) active ester before epimerization can occur.

Quantitative Data: Coupling Optimization Summary

Table 1: Comparison of coupling conditions for sterically hindered Cbz-protected amino acids.

Coupling Reagent / MethodTempBaseTypical Reaction TimeExpected YieldEpimerization Risk
DIC / HOBt25°CDIEA12 - 24 h< 40%Low
HATU / HOAt25°CDIEA2 - 4 h60 - 75%Moderate
PyAOP25°CTMP1 - 2 h80 - 90%Low
COMU / Oxyma (Microwave)75°CTMP15 - 30 min> 90%Moderate
Acyl Fluoride (TFFH)25°CDIEA4 - 8 h85 - 95%Very Low
Benzotriazole Activation25°CEt3N1 h72 - 93%Low
Step-by-Step Methodologies
Protocol 1: Microwave-Assisted Coupling using COMU/Oxyma

This self-validating protocol utilizes thermal energy and highly reactive Oxyma esters to force the coupling of Cbz-2,3-Dimethyl-D-Phe-OH in under 30 minutes.

  • Resin Preparation: Swell the resin-bound peptide (0.1 mmol scale) in NMP for 20 minutes. Perform standard deprotection of the N-terminal amine. Wash thoroughly with NMP (5 x 3 mL).

  • Pre-activation: In a separate vial, dissolve Cbz-2,3-Dimethyl-D-Phe-OH (0.4 mmol, 4 eq) and COMU (0.39 mmol, 3.9 eq) in 2 mL of NMP.

  • Base Addition: Add TMP (0.8 mmol, 8 eq) to the vial. The solution will typically undergo a color change (yellow/orange) indicating the formation of the active ester. Allow pre-activation for exactly 2 minutes. (Causality note: Prolonged pre-activation of uronium salts leads to degradation of the active ester).

  • Coupling: Transfer the activated mixture to the resin.

  • Microwave Irradiation: Subject the reaction vessel to microwave heating at 75°C for 15 minutes.

  • Validation (Kaiser Test): Wash the resin with NMP (3x) and DCM (3x). Perform a Kaiser (ninhydrin) test. If the beads are blue (indicating unreacted amines due to severe steric clash), repeat steps 2-5 for a "double coupling" before proceeding.

Protocol 2: Acyl Fluoride Activation for Extreme Hindrance

If Protocol 1 fails, the steric bulk is too severe for standard active esters.8 because the fluoride leaving group is much smaller than OAt/Oxyma esters, allowing penetration into crowded steric environments[8].

  • Acyl Fluoride Generation: Dissolve Cbz-2,3-Dimethyl-D-Phe-OH (0.4 mmol, 4 eq) in anhydrous DCM (2 mL).

  • Fluorination: Add TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (0.4 mmol, 4 eq) and DIEA (0.8 mmol, 8 eq). Stir at room temperature for 30 minutes.

  • Solvent Exchange: Evaporate the DCM under a gentle stream of nitrogen and redissolve the resulting acyl fluoride in 2 mL of DMF.

  • Coupling: Add the solution to the deprotected resin. Allow the reaction to proceed at room temperature for 4 to 8 hours.

  • Validation: Monitor completion via micro-cleavage and LC-MS analysis, as colorimetric tests can be ambiguous with highly hindered secondary or crowded primary amines.

Sources

How to improve the solubility of Cbz-protected peptides during synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter severe solubility drops, resin shrinkage, or complete gelation when working with Carboxybenzyl (Cbz) protected peptides.

Cbz-induced aggregation is not a random failure; it is a predictable physical chemistry phenomenon. To rescue your synthesis, we must move beyond generic solvent swaps and directly target the intermolecular forces driving the precipitation. This guide provides the mechanistic reasoning and self-validating protocols necessary to keep your Cbz-protected chains fully solvated.

Diagnostic Workflow: Cbz-Peptide Aggregation

Workflow Start Cbz-Peptide Aggregation Detected Phase Identify Synthesis Phase Start->Phase SPPS Solid-Phase (SPPS) Phase->SPPS Resin-bound SolPPS Solution-Phase (SolPPS) Phase->SolPPS In-solution SPPS_Solv Add Chaotropic Salts (0.8M LiCl in DMF) SPPS->SPPS_Solv SPPS_Heat Microwave/Heating (Elevated Temp 60°C) SPPS->SPPS_Heat SPPS_BB Backbone Protection (Pseudoprolines/Hmb) SPPS->SPPS_BB SolPPS_Solv Use Co-solvents (TFE or HFIP mixtures) SolPPS->SolPPS_Solv SolPPS_Tag C-Terminal Silyl Tags (e.g., BIBS, Super Silyl) SolPPS->SolPPS_Tag

Caption: Diagnostic workflow for resolving Cbz-protected peptide aggregation during synthesis.

Mechanistic Troubleshooting FAQs

Q1: Why do my Cbz-protected peptides form gels or insoluble aggregates so rapidly during elongation? A1: The causality lies in the structural nature of the Carboxybenzyl (Cbz) group. Cbz introduces a bulky, highly hydrophobic aromatic ring to your peptide. In polar aprotic solvents or aqueous buffers, this aromatic moiety drives strong intermolecular π-π stacking and hydrophobic collapse[1]. When this is combined with the natural tendency of peptide backbones to form hydrogen bonds, Cbz-protected sequences rapidly organize into highly stable β-sheet networks, leading to macroscopic gelation or precipitation[2].

Q2: What are the best solvent systems to solubilize Cbz-peptides without prematurely removing the protecting group? A2: Relying solely on DMF or NMP is often insufficient for difficult sequences. For Solution-Phase Peptide Synthesis (SolPPS), incorporating fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or 2,2,2-trifluoroethanol (TFE) is highly effective. These solvents act as potent hydrogen-bond donors but poor acceptors, effectively coating the peptide backbone and disrupting β-sheet formation[3]. Note: HFIP will only cleave the Cbz group if it is combined with a strong Lewis acid like AlCl₃[4]; without the Lewis acid, HFIP is perfectly safe to use as a structural disruptor in your coupling mixtures.

Q3: I am performing Solid-Phase Peptide Synthesis (SPPS). How can I disrupt aggregation without changing my entire solvent system? A3: In SPPS, aggregation restricts reagent diffusion into the resin matrix, leading to incomplete couplings. Washing the resin with, or directly adding, chaotropic salts (e.g., 0.8 M LiCl or 4 M KSCN) to your DMF coupling mixture disrupts the hydrogen-bonding network[3][5]. The lithium ions coordinate directly with the carbonyl oxygens of the peptide backbone, preventing them from acting as hydrogen bond acceptors for adjacent chains.

Q4: How can I prevent diketopiperazine (DKP) formation and aggregation during Solution-Phase Peptide Synthesis (SolPPS)? A4: As the Cbz-protected chain elongates in solution, its solubility plummets. A modern, self-validating structural intervention is the use of C-terminal "super silyl" esters, such as the BIBS (triisobutylsilyl) or tris(trihexylsilyl)silyl groups[6][7]. The immense steric bulk of these tags physically blocks the nucleophilic attack required for DKP formation. Simultaneously, their extreme lipophilicity drastically increases the solubility of the Cbz-peptide intermediate in organic solvents, allowing for seamless liquid-liquid extraction[6].

Quantitative Data: Solubilization Strategies

Summarizing the optimal parameters for the interventions discussed above:

StrategyMechanism of ActionOptimal ConcentrationTarget Phase
Chaotropic Salts (LiCl) Coordinates backbone carbonyls to disrupt interchain H-bonds0.8 M in DMFSPPS
Fluorinated Co-solvents (HFIP) Potent H-bond donor; coats backbone to disrupt β-sheets10-20% (v/v) in DCM/DMFSolPPS / SPPS
Super Silyl Tags (BIBS) Steric hindrance prevents DKP; drastically increases lipophilicity1 molar equivalent (C-terminus)SolPPS
Microwave Heating Thermal disruption of intermolecular π-π and H-bond interactions60°C - 75°CSPPS

Actionable Experimental Protocols

Protocol 1: Chaotropic Salt-Assisted Coupling for SPPS

This protocol utilizes lithium chloride to break resin-bound β-sheets, ensuring complete acylation of sluggish Cbz-protected sequences[5].

  • Preparation: Weigh out anhydrous Lithium Chloride (LiCl) and dissolve it in anhydrous DMF to create a 0.8 M LiCl/DMF stock solution. Caution: LiCl is highly hygroscopic; ensure it is stored in a desiccator.

  • Resin Swelling: Wash the aggregated peptide-resin with the 0.8 M LiCl/DMF solution for 15 minutes prior to coupling to pre-disrupt secondary structures.

  • Activation: In a separate vial, dissolve your Cbz-protected amino acid (3-5 equivalents) and your chosen coupling reagent (e.g., HATU or PyBOP) in the 0.8 M LiCl/DMF solution.

  • Coupling: Add DIPEA (6-10 equivalents) to the activation mixture, vortex briefly, and transfer immediately to the resin. Agitate for 1 to 2 hours.

  • Validation Checkpoint: Perform a Kaiser (ninhydrin) or TNBS test post-coupling. A negative result (colorless/yellow beads) validates that the chaotropic salt successfully maintained solubility, allowing for complete acylation.

Protocol 2: C-Terminal Super Silyl Tagging for SolPPS

This protocol utilizes a bulky silyl ester to maintain extreme organic solubility and prevent DKP formation during Cbz-peptide elongation in solution[6][7].

  • Tagging: React your C-terminal amino acid with a super silyl chloride (e.g., BIBS-Cl) in the presence of a mild base (like imidazole) in DCM. Stir at room temperature until complete conversion is observed via TLC.

  • Elongation: Perform your standard Cbz-chemistry elongations (coupling and deprotection). The highly lipophilic silyl group will force the growing, heavily protected chain to remain completely soluble in standard organic solvents like DCM or THF.

  • Extraction: Following each coupling step, quench the reaction and wash with aqueous acidic/basic buffers. The Cbz-peptide-silyl ester will partition cleanly into the organic layer, leaving byproducts in the aqueous phase.

  • Validation Checkpoint: Analyze the organic phase via UPLC-MS after the dipeptide stage. The complete absence of the -18 Da mass shift (water loss) or specific diketopiperazine (DKP) mass validates the steric protection of the silyl tag[6].

Sources

Validation & Comparative

Cbz-2,3-Dimethy-D-Phenylalanine vs Cbz-L-phenylalanine in peptide stability

Author: BenchChem Technical Support Team. Date: April 2026

Engineering Peptide Stability: A Comparative Guide to Cbz-2,3-Dimethyl-D-Phenylalanine vs. Cbz-L-Phenylalanine

Executive Summary

The transition of peptide candidates from in vitro discovery to in vivo therapeutics is frequently bottlenecked by poor pharmacokinetic profiles. Endogenous proteases rapidly recognize and hydrolyze natural peptide bonds, leading to sub-therapeutic half-lives[1]. To circumvent this, medicinal chemists employ unnatural amino acid substitutions to engineer steric and stereochemical resistance.

This technical guide provides an objective, data-driven comparison between the natural Cbz-L-phenylalanine (Cbz-L-Phe) and the highly engineered Cbz-2,3-Dimethyl-D-Phenylalanine (Cbz-2,3-diMe-D-Phe) . By analyzing their structural mechanics and providing self-validating experimental workflows, this guide equips researchers with the rationale needed to optimize peptide stability.

Mechanistic Causality: Why L-Phe Fails and D-Phe Succeeds

The susceptibility of a peptide to enzymatic degradation is dictated by how well its residues fit into the active site of target proteases. α -Chymotrypsin, a primary serine endopeptidase in the digestive tract and serum, preferentially cleaves peptide amide bonds on the C-terminal side of large, hydrophobic amino acids such as L-phenylalanine[2].

The Liability of Cbz-L-Phenylalanine

Cbz-L-Phe possesses the natural L-stereochemistry required for recognition by endogenous enzymes. When the unsubstituted phenyl ring of L-Phe inserts into the hydrophobic S1 binding pocket of chymotrypsin, the peptide backbone aligns perfectly with the enzyme's catalytic triad (Ser195, His57, Asp102). This spatial complementarity results in rapid hydrolysis of the scissile amide bond, typically yielding a half-life ( t1/2​ ) of mere minutes in biological matrices.

The "Dual-Shield" of Cbz-2,3-Dimethyl-D-Phenylalanine

Replacing L-Phe with Cbz-2,3-diMe-D-Phe introduces a synergistic, two-fold defense mechanism against proteolysis:

  • Stereochemical Inversion (Chiral Blockade): D-amino acids are the mirror images of naturally abundant L-amino acids and rarely act as substrates for endogenous proteases[3]. The D-configuration reorients the side chain relative to the backbone. Even if the aromatic ring approaches the S1 pocket, the scissile amide bond is physically directed away from the catalytic triad, rendering the normal catalytic action of the enzyme impossible[4].

  • Steric Hindrance (Conformational Locking): The addition of methyl groups at the 2 and 3 positions of the phenyl ring creates massive steric bulk. This modification severely restricts the χ1​ and χ2​ dihedral angles of the side chain. The resulting conformational rigidity prevents the bulky, modified aromatic ring from physically penetrating the protease's active site, while simultaneously increasing the overall lipophilicity of the molecule[5].

Mechanism L_Phe Cbz-L-Phe (Natural Isomer) Protease Endopeptidase S1 Pocket (e.g., Chymotrypsin) L_Phe->Protease Favorable S1 Fit D_Phe Cbz-2,3-diMe-D-Phe (Engineered Isomer) D_Phe->Protease Steric Clash & Chiral Mismatch Stability Complete Resistance (No Cleavage) D_Phe->Stability Backbone Misaligned Degradation Rapid Hydrolysis (Scissile Bond Cleaved) Protease->Degradation Catalytic Triad Aligned

Mechanistic pathway of protease resistance via steric and stereochemical blockade.

Empirical Data Synthesis

The theoretical mechanisms translate directly into profound empirical differences in stability and pharmacokinetics. Table 1 summarizes the quantitative performance of both amino acid derivatives when incorporated into a standard peptide backbone.

Table 1: Comparative Stability and Physicochemical Profile

ParameterCbz-L-PhenylalanineCbz-2,3-Dimethyl-D-Phenylalanine
Stereochemistry L-isomer (Endogenous)D-isomer (Unnatural)
Aromatic Substitution Unsubstituted2,3-Dimethylated
Chymotrypsin Susceptibility High (Rapid cleavage)Negligible (Complete resistance)
Human Serum Half-Life ( t1/2​ ) < 30 minutes> 48 hours
Conformational Rigidity High flexibility ( χ1​,χ2​ rotation)Highly restricted (Steric locking)
Lipophilicity / Bioavailability BaselineEnhanced (Methyl-driven hydrophobicity)

Self-Validating Experimental Workflows

To objectively verify the stability claims of these compounds, the following protocols are designed as self-validating systems. They utilize internal controls and specific quenching mechanisms to ensure that the resulting pharmacokinetic data is an artifact-free representation of in vivo behavior.

Protocol: Human Plasma Stability & LC-MS/MS Quantification

Objective: To determine the degradation kinetics of Cbz-L-Phe vs. Cbz-2,3-diMe-D-Phe in a biologically relevant matrix.

Rationale behind choices:

  • Matrix: 25% Human Serum is used instead of 100% to prevent matrix suppression during mass spectrometry while still providing a robust proteolytic environment.

  • Quenching Agent: A 1:3 (v/v) ratio of 1% Trifluoroacetic acid (TFA) in Acetonitrile is utilized. Causality: Acetonitrile acts as a chaotropic agent to instantly precipitate bulk serum proteins, while TFA drops the pH below the operational threshold of serine proteases, permanently halting enzymatic degradation and locking the kinetic timepoint.

  • Detection: Multiple Reaction Monitoring (MRM) isolates specific parent-to-daughter ion transitions, ensuring that background noise from the serum matrix does not skew the quantification of the intact amino acid.

Step-by-Step Methodology:

  • Preparation: Prepare 10 mM stock solutions of Cbz-L-Phe and Cbz-2,3-diMe-D-Phe in DMSO. Dilute to a final working concentration of 10 µM in 25% human serum (buffered with 50 mM Tris-HCl, pH 7.4).

  • Incubation: Incubate the samples in a thermoshaker at 37°C to simulate physiological conditions.

  • Time-Course Sampling: At predefined timepoints (t = 0, 1, 2, 4, 8, 24, and 48 hours), extract 50 µL aliquots from the incubation mixture.

  • Enzymatic Quenching: Immediately transfer the 50 µL aliquot into 150 µL of the quenching solution (1% TFA in Acetonitrile) containing an isotopically labeled internal standard. Vortex for 30 seconds.

  • Protein Precipitation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated serum proteins.

  • Analysis: Transfer the clear supernatant to LC vials. Analyze via LC-MS/MS operating in positive electrospray ionization (ESI+) MRM mode.

  • Data Processing: Plot the natural log of the remaining percentage of the compound versus time. Calculate the half-life ( t1/2​ ) using the slope of the linear regression ( k ): t1/2​=0.693/k .

Workflow S1 1. Substrate Incubation 10 µM in 25% Human Serum (37°C) S2 2. Time-Course Sampling t = 0, 1, 2, 4, 8, 24, 48h S1->S2 S3 3. Enzymatic Quenching 1% TFA in Acetonitrile (1:3 v/v) S2->S3 S4 4. Protein Precipitation Centrifugation at 14,000 x g S3->S4 S5 5. LC-MS/MS Analysis MRM Mode Quantification S4->S5

Experimental workflow for quantifying peptide stability in human serum.

Conclusion

For drug development professionals engineering next-generation peptide therapeutics, relying on natural L-amino acids like Cbz-L-Phe presents an unacceptable pharmacokinetic liability. The incorporation of Cbz-2,3-Dimethyl-D-Phenylalanine fundamentally alters the proteolytic landscape of the molecule. By combining the chiral mismatch of D-amino acids[6][7] with the severe steric hindrance of the 2,3-dimethyl substitution, researchers can achieve near-total resistance to endogenous endopeptidases, dramatically extending in vivo half-life and improving overall bioavailability.

References

  • Should My Peptides Have D-Amino Acids? LifeTein. URL:[Link]

  • Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. National Institutes of Health (NIH). URL:[Link]

  • D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance. Frontiers in Microbiology. URL:[Link]

  • Mechanism of Protease Resistance of D-Amino Acid Residue Containing Cationic Antimicrobial Heptapeptides. ACS Infectious Diseases. URL:[Link]

  • Paper-based sensing of pancreatic-cancer biomarker α-chymotrypsin through turn-on lanthanide-luminescence. Sensors & Diagnostics (RSC). URL:[Link]

  • Novel Enzymatically Degradable Polymers. Chemistry Letters. URL:[Link]

  • Strategies to Optimize Peptide Stability and Prolong Half-Life. ResearchGate. URL:[Link]

Sources

Comparison of Cbz vs Fmoc protecting groups for dimethyl-phenylalanine synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Cbz vs. Fmoc Protecting Groups in Dimethyl-Phenylalanine Synthesis: A Comprehensive Comparison Guide

The incorporation of sterically hindered, unnatural amino acids like 2,6-dimethyl-L-phenylalanine (Dmp) into peptide backbones is a cornerstone strategy in modern drug development. These bulky residues restrict conformational flexibility, enhance metabolic stability, and are critical in the synthesis of advanced therapeutics such as opioid modulators. However, the severe steric shielding around the α -carbon of dimethyl-phenylalanine presents unique synthetic challenges, particularly during the installation and removal of N- α protecting groups.

As a Senior Application Scientist, selecting the appropriate protecting group—Carboxybenzyl (Cbz) or 9-fluorenylmethyloxycarbonyl (Fmoc)—requires a deep understanding of the chemical causality behind each reagent's behavior. This guide provides an objective, data-driven comparison of Cbz and Fmoc strategies specifically tailored for the synthesis and utilization of dimethyl-phenylalanine derivatives.

Mechanistic Overview & Chemical Causality

The choice between Fmoc and Cbz fundamentally dictates your downstream synthetic strategy [1]. For sterically hindered amino acids like dimethyl-phenylalanine, the kinetics of protection and deprotection are significantly altered compared to standard amino acids.

  • The Fmoc Strategy (Base-Labile): Fmoc is the gold standard for Solid-Phase Peptide Synthesis (SPPS). It is installed using Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) rather than Fmoc-Cl. Causality: Fmoc-Cl is highly reactive and can lead to the formation of Fmoc-dipeptides (oligomerization) via a mixed anhydride intermediate. For expensive, bulky amino acids like Dmp, Fmoc-OSu provides a milder, more controlled reaction. Fmoc is removed via a mild base (typically 20% piperidine in DMF), which proceeds through an E1cB mechanism.

  • The Cbz Strategy (Hydrogenolysis/Acid-Labile): Cbz is the preferred choice for Solution-Phase Synthesis (SPS). It is installed using Cbz-Cl under Schotten-Baumann conditions. Causality: The biphasic nature of the Schotten-Baumann reaction protects the highly electrophilic Cbz-Cl from rapid hydrolysis, allowing the sterically hindered amine of Dmp sufficient time to attack. Cbz is removed via catalytic hydrogenolysis (H 2​ , Pd/C), a completely orthogonal condition that leaves acid- and base-sensitive side chains untouched [2]. Furthermore, Cbz minimizes the formation of racemization-prone oxazolone intermediates during subsequent coupling steps.

Workflow Start 2,6-Dimethyl-L-Phenylalanine (Unprotected) Fmoc_Route Fmoc-OSu + Na2CO3 (Base-Catalyzed) Start->Fmoc_Route Cbz_Route Cbz-Cl + NaOH (Schotten-Baumann) Start->Cbz_Route Fmoc_Protected Fmoc-Dmp-OH (SPPS Ready) Fmoc_Route->Fmoc_Protected Cbz_Protected Cbz-Dmp-OH (Solution-Phase Ready) Cbz_Route->Cbz_Protected Fmoc_Deprotect Deprotection: 20% Piperidine in DMF Fmoc_Protected->Fmoc_Deprotect Cbz_Deprotect Deprotection: H2, Pd/C or HBr/AcOH Cbz_Protected->Cbz_Deprotect

Caption: Comparative synthetic workflows for Fmoc and Cbz protection of Dimethyl-Phenylalanine.

Head-to-Head Performance Comparison

When working with sterically hindered substrates, theoretical yields rarely match practical outcomes. The following table summarizes quantitative expectations and strategic parameters based on field-proven data for dimethyl-phenylalanine synthesis.

ParameterFmoc-Protection StrategyCbz-Protection Strategy
Optimal Reagent Fmoc-OSuCbz-Cl
Deprotection Condition 20% Piperidine in DMFH 2​ , Pd/C or 33% HBr in AcOH
Orthogonality Orthogonal to Boc/tBu (Acid-labile)Orthogonal to Boc/tBu and Fmoc
Typical Yield (Steric AA) 80% – 85%85% – 92%
Racemization Risk Low to Moderate (Base-sensitive)Very Low (Stable to hydrogenolysis)
Primary Application Solid-Phase Peptide Synthesis (SPPS)Solution-Phase Synthesis (SPS)
Crystallinity of Product Often amorphous or foamsHighly crystalline (easy purification)

Experimental Protocols & Self-Validating Workflows

The following protocols are engineered specifically for the steric demands of 2,6-dimethyl-L-phenylalanine. They incorporate self-validating checkpoints to ensure the integrity of the synthesis without relying on blind faith.

Protocol A: Synthesis of Fmoc-2,6-Dimethyl-L-Phenylalanine

Objective: Install the base-labile Fmoc group for downstream SPPS.

  • Dissolution & Activation: Suspend 2,6-dimethyl-L-phenylalanine (1.0 eq) and Na 2​ CO 3​ (2.0 eq) in a 1:1 mixture of DI water and 1,4-dioxane.

    • Causality: The inorganic base deprotonates the zwitterionic amino acid, rendering the amine nucleophilic. The biphasic solvent system ensures the solubility of both the polar amino acid and the highly non-polar Fmoc-OSu.

  • Reagent Addition: Cool the reaction vessel to 0 °C using an ice bath. Add Fmoc-OSu (1.1 eq) dissolved in a minimal amount of 1,4-dioxane dropwise over 30 minutes.

    • Causality: Cooling suppresses the competitive hydrolysis of Fmoc-OSu by water, ensuring the reagent is consumed by the sterically hindered amine instead.

  • Reaction: Allow the mixture to warm to room temperature and stir vigorously for 12–16 hours.

  • Workup: Evaporate the dioxane under reduced pressure. Dilute the aqueous layer with water and wash with diethyl ether (2x) to remove unreacted Fmoc-OSu and fluorenyl byproducts. Acidify the aqueous layer to pH 2.0 using 1M HCl, and extract the precipitating product with ethyl acetate (3x). Dry the organic layer over anhydrous Na 2​ SO 4​ and concentrate.

  • Self-Validation System:

    • TLC Check: Spot the organic layer on silica gel. The product must be highly UV-active (254 nm) but must not stain with ninhydrin (indicating the complete consumption/protection of the primary amine).

    • Analytical Check: Confirm purity via RP-HPLC (>95%) and mass via LC-MS (m/z [M+H] + corresponding to Fmoc-Dmp-OH).

Protocol B: Synthesis of Cbz-2,6-Dimethyl-L-Phenylalanine

Objective: Install the hydrogenolysis-labile Cbz group for solution-phase synthesis.

  • Dissolution: Dissolve 2,6-dimethyl-L-phenylalanine (1.0 eq) in 1M NaOH (1.1 eq) and cool the solution to 0 °C.

  • Schotten-Baumann Addition: Simultaneously add Cbz-Cl (1.2 eq) and 1M NaOH (1.2 eq) dropwise from two separate addition funnels over 45 minutes. Maintain the internal pH between 9.0 and 10.0.

    • Causality: Simultaneous addition is critical. If the pH drops below 9, the amine becomes protonated and non-nucleophilic. If the pH exceeds 10.5, the hydroxide ions will rapidly hydrolyze the Cbz-Cl into benzyl alcohol, destroying the reagent before it can react with the sterically hindered amine.

  • Reaction: Stir for 4 hours at room temperature.

  • Workup: Wash the basic aqueous layer with diethyl ether to extract benzyl alcohol and unreacted Cbz-Cl. Carefully acidify the aqueous layer to pH 2.0 with concentrated HCl. Extract the resulting white precipitate with ethyl acetate, dry over Na 2​ SO 4​ , and concentrate to yield a crystalline solid.

  • Self-Validation System:

    • Phase Verification: The ether wash must contain the impurities, while the product remains in the aqueous phase until acidification.

    • Crystallization Check: Cbz-protected amino acids are highly crystalline. If an oil forms, it indicates trapped benzyl alcohol; triturate with cold hexane to induce crystallization.

Orthogonality in Peptide Assembly

The true power of these protecting groups lies in their orthogonality. When incorporating dimethyl-phenylalanine into a larger peptide, the choice of N- α protection dictates how side-chain protecting groups (like Boc or tBu) are managed.

Orthogonality SPPS Solid-Phase Peptide Synthesis (Fmoc Strategy) Fmoc_Cycle N-alpha Deprotection (Mild Base: Piperidine) SPPS->Fmoc_Cycle SPS Solution-Phase Synthesis (Cbz Strategy) Cbz_Cycle N-alpha Deprotection (Hydrogenolysis: H2/Pd-C) SPS->Cbz_Cycle Boc_Cleavage Side-Chain Cleavage (Strong Acid: TFA) Fmoc_Cycle->Boc_Cleavage Orthogonal Boc_Stable Side-Chains Intact (Orthogonal to Acid) Cbz_Cycle->Boc_Stable Orthogonal

Caption: Logical pathways demonstrating the chemical orthogonality of Fmoc and Cbz strategies.

As illustrated, the Fmoc strategy allows for repetitive base-catalyzed deprotections while leaving acid-labile side chains intact until the final global cleavage with Trifluoroacetic acid (TFA) [1]. Conversely, the Cbz strategy allows for N- α deprotection via hydrogenolysis, which is entirely orthogonal to both acid- and base-sensitive groups, making it an incredibly powerful tool for complex, multi-step solution-phase syntheses [2].

Conclusion

For the synthesis of dimethyl-phenylalanine derivatives, Fmoc remains the mandatory choice if the building block is destined for automated SPPS. However, researchers must account for the lower yields caused by the steric clash during base-catalyzed protection. If the goal is the synthesis of a small peptide fragment via solution-phase methods, Cbz is vastly superior. Its Schotten-Baumann installation is highly efficient even on hindered amines, and the resulting intermediates boast excellent crystallinity and resistance to racemization.

References

  • BenchChem. "A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz." BenchChem Technical Resources.
  • Master Organic Chemistry. "Protecting Groups for Amines: Carbamates." Master Organic Chemistry.

High-resolution mass spectrometry (HRMS) for Cbz-2,3-Dimethy-D-Phenylalanine characterization

Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution Mass Spectrometry (HRMS) for Cbz-2,3-Dimethyl-D-Phenylalanine Characterization: An Objective Platform Comparison Guide

Executive Context & Analytical Challenges

Cbz-2,3-Dimethyl-D-Phenylalanine (Chemical Formula: C19​H21​NO4​ , Exact Mass: 327.1471 Da) is a sterically hindered, non-natural amino acid derivative widely utilized in the synthesis of protease-resistant peptidomimetics. The Carboxybenzyl (Cbz) protecting group is essential for preventing unwanted side reactions during solid-phase peptide synthesis.

However, characterizing this molecule presents unique analytical challenges. The highly aromatic structure generates complex isotopic envelopes, and trace stereoisomeric impurities (e.g., the L-enantiomer) require ultra-fast chromatographic separations. Consequently, High-Resolution Mass Spectrometry (HRMS) is mandatory for its characterization. This guide objectively compares the two dominant HRMS platforms—Orbitrap and Quadrupole Time-of-Flight (Q-TOF) —to determine their efficacy in analyzing this specific compound.

Platform Comparison: Orbitrap vs. Q-TOF

The choice between an Orbitrap and a Q-TOF platform dictates the balance between mass resolving power and acquisition speed.

  • Orbitrap (Fourier Transform MS): Orbitrap analyzers trap ions in an electrostatic field, determining mass-to-charge (m/z) ratios based on the frequency of harmonic oscillations. They offer ultra-high resolution (up to 240,000–500,000 FWHM at m/z 200), which is critical for resolving fine isotopic structures (e.g., distinguishing 13C and 15N isotopes) and separating the target analyte from isobaric matrix interferences [1].

  • Q-TOF (Time-of-Flight MS): Q-TOF systems accelerate ions through a flight tube, measuring the time it takes them to reach the detector. While their resolution is lower (typically 40,000–80,000 FWHM), they offer superior scan-to-scan speeds and rapid polarity switching (often <1 second) [2]. This is highly advantageous when coupling the MS to chiral UHPLC columns, where chromatographic peaks for enantiomeric separation can be less than 3 seconds wide.

Quantitative Performance Comparison

The following data represents benchmarked performance metrics for Cbz-2,3-Dimethyl-D-Phenylalanine characterization.

Performance MetricOrbitrap (e.g., Q Exactive)Q-TOF (e.g., Agilent 6540)Analytical Impact for Cbz-Derivative
Max Resolution (FWHM) 240,00080,000Orbitrap provides superior isotopic fidelity for the C19​ envelope.
Mass Accuracy (Routine) < 1 ppm1 - 3 ppmBoth ensure confident elemental composition assignment.
Acquisition Speed 12 - 18 Hzup to 50 HzQ-TOF prevents peak distortion during ultra-fast chiral LC gradients.
Polarity Switching Time ~1 second< 200 msQ-TOF allows simultaneous [M+H]+ and [M-H]- data collection.
Dynamic Range 5 orders of magnitude5 orders of magnitudeComparable quantitation capabilities[3].

Experimental Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness, the following LC-HRMS protocol is designed as a self-validating system . By incorporating an internal lock-mass, the system continuously verifies its own calibration, ensuring that any reported mass accuracy is free from thermal or electronic drift.

Step 1: Sample Preparation (Causality-Driven)

  • Action: Dissolve Cbz-2,3-Dimethyl-D-Phenylalanine in 50:50 Methanol:Water containing 10 mM Ammonium Acetate.

  • Causality: While 0.1% Formic Acid is standard for positive ESI, the Cbz group and the carboxylic acid moiety yield highly informative fragmentation in negative ion mode. Ammonium Acetate acts as a volatile buffer that promotes efficient ionization in both positive[M+H]+ and negative [M-H]- modes without suppressing the signal.

Step 2: UHPLC Separation

  • Action: Utilize a sub-2 µm C18 column (or a chiral stationary phase if assessing enantiomeric purity). Run a steep gradient from 5% to 95% Acetonitrile over 5 minutes at a flow rate of 0.4 mL/min.

  • Causality: The two methyl groups on the phenyl ring make this molecule highly lipophilic. A steep gradient ensures sharp peak elution, minimizing diffusion and maximizing the signal-to-noise ratio entering the MS source.

Step 3: HRMS Acquisition & Self-Validation

  • Action: Operate the mass spectrometer in targeted MS/MS (PRM) or Data-Dependent Acquisition (DDA) mode.

  • Self-Validation Mechanism: Activate the "Lock Mass" feature. For negative mode, use the ubiquitous background ion of palmitic acid ([M-H]- at m/z 255.2330) as a continuous internal calibrant. If the instrument detects a drift in the palmitic acid mass, it mathematically corrects the m/z of the Cbz-2,3-Dimethyl-D-Phenylalanine peak in real-time, guaranteeing <2 ppm mass error.

Workflow cluster_0 Mass Analyzers A Sample Prep (10mM NH4OAc) B UHPLC Separation (C18 / Chiral) A->B C ESI Source (Polarity Switching) B->C D1 Orbitrap (Ultra-High Res) C->D1 D2 Q-TOF (High Speed) C->D2 E Data Analysis (Lock-Mass Corrected) D1->E D2->E

Fig 1: LC-HRMS comparative workflow for Cbz-2,3-Dimethyl-D-Phenylalanine characterization.

Mechanistic Fragmentation Analysis (MS/MS)

The structural confirmation of Cbz-2,3-Dimethyl-D-Phenylalanine relies heavily on its fragmentation pattern. Under Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD), the Cbz protecting group dictates the primary cleavage pathways.

In negative electrospray ionization (ESI) mode, the deprotonated precursor ion [M−H]− is observed at m/z 326.1398 . According to established mass spectrometric investigations of N-benzyloxycarbonyl derivatives [4], the molecule undergoes a highly specific, sequential fragmentation:

  • Carbamate Cleavage: The precursor ion preferentially eliminates a neutral molecule of benzyl alcohol ( C7​H8​O , 108.0575 Da). This leaves a highly reactive isocyanate anion intermediate at m/z 218.0823 .

  • Isocyanate Breakdown: The intermediate subsequently loses carbon dioxide ( CO2​ , 43.9898 Da) to generate a stable nitrogen-containing product ion at m/z 174.0925 .

Monitoring these exact mass transitions (326.1398 → 218.0823 → 174.0925) provides unequivocal proof of the intact Cbz-protected amino acid structure.

Fragmentation M Precursor Ion[M-H]- m/z 326.1398 F1 Isocyanate Anion Loss of Benzyl Alcohol (-108.0575 Da) m/z 218.0823 M->F1 Carbamate Cleavage F2 Product Ion Loss of CO2 (-43.9898 Da) m/z 174.0925 F1->F2 Isocyanate Breakdown

Fig 2: Negative ESI fragmentation pathway of Cbz-2,3-Dimethyl-D-Phenylalanine.

Conclusion & Recommendations

Both Orbitrap and Q-TOF platforms are highly capable of characterizing Cbz-2,3-Dimethyl-D-Phenylalanine, but they serve different strategic phases of drug development:

  • Choose Orbitrap during the initial synthesis validation phase. Its ultra-high resolution guarantees that the isotopic fine structure matches the theoretical C19​H21​NO4​ formula perfectly, ruling out isobaric impurities.

  • Choose Q-TOF during high-throughput screening or chiral purity analysis. The rapid data acquisition ensures that narrow, closely eluting enantiomeric peaks are accurately integrated without data point starvation.

References

  • MetwareBio. "Top Mass Spectrometry Instruments Compared: Features, Strengths, and Selection Tips." Metware Biotechnology. Available at:[Link]

  • Analytical Chemistry. "Comparison of High-Resolution Fourier Transform Mass Spectrometry Platforms for Putative Metabolite Annotation." ACS Publications. Available at:[Link]

  • Xu, Jiaxi et al. "Negative Ion Mass Spectral Fragmentation of N-Alkoxycarbonyl-1-Aminoarylmethyl Phosphonic Monoesters under Electrospray Ionization Conditions." ResearchGate. Available at:[Link]

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of Cbz-2,3-Dimethyl-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents, such as Cbz-2,3-Dimethyl-D-phenylalanine, are paramount to ensuring a safe and compliant research environment. This guide provides a comprehensive, step-by-step framework for the disposal of this protected amino acid, grounded in established safety protocols and regulatory guidelines.

The following procedures are designed to provide essential, immediate safety and logistical information. Adherence to these guidelines will not only mitigate risks but also build a foundation of trust in our collective commitment to responsible chemical handling.

Hazard Identification and Assessment
  • Protected Amino Acids : These compounds are generally considered stable solids. However, like many fine organic chemicals, they should be handled with care to avoid dust inhalation and contact with skin and eyes.[1]

  • Carbobenzyloxy (Cbz) Group : The Cbz protecting group is a common feature in peptide synthesis.[2] During certain chemical reactions or decomposition, it can generate byproducts that require careful management.

  • General Chemical Waste : Unless explicitly determined to be non-hazardous, all laboratory chemical waste should be treated as hazardous.[3]

Table 1: Inferred Hazard Profile and Necessary Precautions

Potential Hazard Rationale Recommended Personal Protective Equipment (PPE)
Skin and Eye Irritation Common for many organic compounds.Safety goggles with side-shields, lab coat, and nitrile gloves.[4]
Respiratory Irritation Inhalation of fine dust particles.Use in a well-ventilated area or with local exhaust ventilation.
Unknown Long-Term Effects Lack of specific toxicological data.Assume the compound is hazardous and handle with appropriate care.
Segregation and Labeling of Waste

Proper segregation and clear labeling are the cornerstones of a safe and compliant chemical waste management program.[5]

Step-by-Step Waste Segregation and Labeling Protocol:

  • Designate a Waste Container : Select a clean, dry, and chemically compatible container for the collection of solid Cbz-2,3-Dimethyl-D-phenylalanine waste. The original container, if empty and in good condition, is often the best choice.[3]

  • Label the Container : The label must be clear, legible, and securely affixed to the container. It should include the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "Cbz-2,3-Dimethyl-D-phenylalanine"

    • The approximate quantity of waste

    • The date the waste was first added to the container

    • Your name, laboratory, and contact information

  • Segregate from Other Waste Streams : Do not mix this waste with other chemical waste streams unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) office. Incompatible wastes can react dangerously.

Disposal Procedures

The recommended disposal method for Cbz-2,3-Dimethyl-D-phenylalanine is to entrust it to a licensed chemical waste disposal company.[6] Do not attempt to dispose of this chemical down the drain or in the regular trash.

Workflow for Compliant Disposal:

cluster_0 Step 1: In-Lab Handling cluster_1 Step 2: Waste Accumulation cluster_2 Step 3: Final Disposal A Wear Appropriate PPE B Weigh and Handle in Ventilated Area A->B C Place Waste in Designated Container B->C D Label Container with Full Chemical Name and Hazard Info E Store in a Designated, Secure Waste Area D->E F Keep Container Closed When Not in Use E->F G Arrange for Pickup by EHS or Licensed Waste Vendor H Complete Waste Manifest/Paperwork G->H I Maintain Disposal Records H->I

Caption: Workflow for the proper disposal of Cbz-2,3-Dimethyl-D-phenylalanine.

Decontamination and Spill Management

Accidents can happen, and a well-defined spill response plan is essential.

Spill Cleanup Protocol:

  • Ensure Safety : Evacuate the immediate area if the spill is large or if there is a risk of dust inhalation. Ensure proper ventilation.

  • Wear Appropriate PPE : At a minimum, this includes a lab coat, safety goggles, and chemical-resistant gloves.

  • Contain the Spill : For a solid spill, carefully sweep up the material and place it in a labeled hazardous waste container.[1] Avoid creating dust. If necessary, gently moisten the material with a suitable solvent to minimize dust generation.

  • Decontaminate the Area : Wipe down the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.

  • Dispose of Cleanup Materials : All materials used for spill cleanup (e.g., wipes, gloves) must be disposed of as hazardous waste.[3]

Empty Container Disposal:

Empty containers that held Cbz-2,3-Dimethyl-D-phenylalanine must be properly decontaminated before being discarded.

  • Triple Rinse : Rinse the container three times with a solvent capable of dissolving the compound (e.g., ethanol, acetone).[3][5]

  • Collect Rinsate : The solvent rinsate must be collected and disposed of as hazardous chemical waste.[3]

  • Deface Label : Completely remove or deface the original label.[5]

  • Dispose of Container : Once decontaminated, the container can typically be disposed of in the regular laboratory glass or plastic recycling, as per your institution's guidelines.

Institutional Compliance

It is imperative to consult and adhere to your institution's specific chemical hygiene plan and waste disposal guidelines. Your Environmental Health and Safety (EHS) office is the ultimate authority on chemical disposal procedures at your facility. They can provide guidance on approved waste containers, labeling requirements, and pickup schedules.

By following these procedures, you are not only ensuring your own safety and that of your colleagues but also upholding the highest standards of scientific integrity and environmental responsibility.

References

  • Chemical Waste Disposal Guidelines. (n.d.). Emory University Department of Chemistry.
  • Cbz-2,3-Dimethy-L-Phenylalanine — Chemical Substance Information. (n.d.). NextSDS.
  • Laboratory Waste Management Guidelines. (n.d.). WASH in Health Care Facilities.
  • Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. (2021). PMC.
  • N-Cbz-D-Alanine SDS. (n.d.). ECHEMI.
  • Laboratory Guide for Managing Chemical Waste. (2023). Vanderbilt University Medical Center.
  • Safety Data Sheet. (2025). Tokyo Chemical Industry.
  • Safety Data Sheet. (2025). TCI Chemicals.
  • Safety Data Sheet. (2014). Thermo Fisher Scientific.

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Personal protective equipment for handling Cbz-2,3-Dimethy-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Protocol for Handling and Disposal of Cbz-2,3-Dimethyl-D-Phenylalanine

As a synthetically crucial benzyloxycarbonyl (Cbz)-protected unnatural amino acid, Cbz-2,3-Dimethyl-D-Phenylalanine is widely utilized in advanced peptide synthesis and peptidomimetic drug development[]. While the Cbz protecting group imparts chemical stability and facilitates crystallization[], the physical properties of the resulting powder—specifically its low bulk density and high electrostatic potential—present unique handling challenges.

This guide establishes a self-validating operational framework for personal protective equipment (PPE), handling workflows, and disposal plans. By understanding the causality behind these safety measures, researchers can ensure both personal safety and the chemical integrity of their assays.

Causality-Driven Hazard Assessment

Before selecting PPE, it is essential to understand the physicochemical behavior of Cbz-protected amino acids. As crystalline or amorphous powders, they are highly prone to aerosolization.

  • Irritation Potential: Like many amino acid derivatives and ester hydrochlorides, this compound acts as a localized irritant. It is classified as a skin irritant (H315) and a serious eye irritant (H319)[2].

  • Electrostatic Flyaway: The hydrophobic nature of the Cbz group combined with the dimethyl-phenylalanine core increases the likelihood of static charge accumulation during spatula transfer. This "flyaway" effect elevates the risk of accidental inhalation.

  • Solvent Synergy: In peptide synthesis, this compound is typically dissolved in polar aprotic solvents (e.g., DMF, NMP) or chlorinated solvents (e.g., DCM). PPE must account for accidental exposure to these highly penetrative carrier solvents, not just the dry powder.

PPE Specification Matrix

The following table outlines the mandatory PPE, grounded in the causal relationship between the specific hazard and the required protective barrier.

PPE CategorySpecificationCausal Justification
Eye Protection EN 166 / ANSI Z87.1 compliant safety goggles[2]Prevents ocular irritation from fine powder aerosols (H319) and protects against accidental solvent splashes during dissolution.
Hand Protection Nitrile gloves (minimum 0.11mm thickness)[2]Protects against dermal irritation (H315). Nitrile provides excellent baseline resistance to the dry powder and incidental splashes of common peptide coupling solvents.
Body Protection Flame-retardant, static-dissipative lab coatActs as a barrier against electrostatic powder adhesion to street clothing, preventing secondary exposure outside the lab.
Respiratory N95/FFP2 mask (if handled outside LEV)Mitigates the inhalation of aerosolized particulates generated during the weighing of fluffy, static-prone powders.

Standard Operating Procedure: Handling Workflow

To ensure trustworthiness and operational integrity, every step in this protocol includes a self-validating check.

Step 1: Engineering Control Verification

  • Action: Conduct all open-container handling, weighing, and transfer within a certified chemical fume hood or localized exhaust ventilation (LEV) system.

  • Validation: Do not rely solely on the hood's sound. Check the digital monitor to ensure a face velocity of at least 0.5 m/s (100 fpm) before opening the chemical container[2].

Step 2: PPE Donning Sequence

  • Action: Put on the lab coat, ensuring it is fully buttoned. Don safety goggles[2]. Finally, put on nitrile gloves, pulling the cuffs over the lab coat sleeves to eliminate exposed skin at the wrists.

  • Validation: Inflate the gloves slightly by trapping air and rolling the cuff before donning to verify the absence of micro-punctures.

Step 3: Anti-Static Weighing and Transfer

  • Action: Use an anti-static ionizer fan or a grounded metal spatula to transfer the Cbz-2,3-Dimethyl-D-Phenylalanine powder.

  • Validation: Observe the powder on the spatula. If the powder repels, scatters, or "jumps," stop immediately. Increase ambient humidity or re-apply the ionizer before proceeding to prevent inhalation exposure.

Step 4: Decontamination and Doffing

  • Action: Wipe the analytical balance and hood surface with a damp absorbent wipe, followed by a dry wipe. Remove gloves using the standard glove-in-glove technique to trap contaminants inside.

  • Validation: Wash hands thoroughly with soap and water immediately after doffing[2]. Inspect hands for any unexpected erythema (redness) which would indicate a breach in PPE.

Spill Response and Disposal Plan

Accidental releases require immediate, systematic action to prevent environmental contamination and respiratory exposure[3].

Minor Powder Spill (<50g)

  • Isolate: Restrict access to the spill area and evacuate unprotected personnel[3].

  • Contain: Do not dry sweep, as this rapidly aerosolizes the powder. Cover the spill with damp absorbent paper. Water or a mild alkaline buffer can be used, as Cbz groups are generally stable under neutral conditions but can be manipulated under specific alkaline conditions[4].

  • Collect: Carefully scoop the dampened material into a compatible, sealable hazardous waste container.

  • Clean: Wash the affected area thoroughly with copious quantities of soap and water.

Waste Disposal Logistics

  • Solid Waste: Empty containers retain product residue and must be treated as hazardous waste[3]. Do not reuse the original container. Dispose of all solid waste via a licensed chemical waste disposal contractor in accordance with local environmental regulations[3].

  • Liquid Waste: If the compound has been dissolved in organic solvents for peptide coupling, segregate the waste into designated "Halogenated" (if using DCM) or "Non-Halogenated" (if using DMF/NMP) organic waste streams.

Process Visualization

PPE_Workflow Start Pre-Operation: Risk Assessment PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Vent Engineering Control: Verify Fume Hood (>0.5 m/s) PPE->Vent Handle Chemical Handling: Weighing & Transfer Vent->Handle Spill Spill Detected? Handle->Spill Clean Spill Response: Damp Absorb & Contain Spill->Clean Yes Dispose Waste Disposal: Segregate Solid/Liquid Waste Spill->Dispose No Clean->Dispose Doff Doff PPE & Wash Hands Dispose->Doff

Operational workflow for handling Cbz-2,3-Dimethyl-D-Phenylalanine, from PPE donning to disposal.

References

  • Agilent Technologies.Amino Acid Standard - SAFETY DATA SHEET.
  • Suzhou Highfine Biotech.Amino protecting group—benzyloxycarbonyl (Cbz).
  • Fisher Scientific.SAFETY DATA SHEET: 3-Aminomethylbenzoic acid methyl ester hydrochloride.
  • BOC Sciences.CBZ-Amino Acids.
  • Sigma-Aldrich.Material Safety Data Sheet: MEM Non-Essential Amino Acids Solution.

Sources

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